molecular formula C23H34O5 B15594307 8-Hydroxydigitoxigenin

8-Hydroxydigitoxigenin

Cat. No.: B15594307
M. Wt: 390.5 g/mol
InChI Key: DLJAGQZQTFSTKM-YBTTVPIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxydigitoxigenin is a useful research compound. Its molecular formula is C23H34O5 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3S,5R,9R,10S,13R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-20-7-4-16(24)12-15(20)3-9-22(26)18(20)6-8-21(2)17(5-10-23(21,22)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22?,23?/m1/s1

InChI Key

DLJAGQZQTFSTKM-YBTTVPIVSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 8-Hydroxydigitoxigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardenolide, a type of steroid, that has been a subject of interest in the field of medicinal chemistry due to its structural similarity to other cardiac glycosides like digitoxigenin (B1670572) and digoxin, which are known for their application in treating various heart conditions. The introduction of a hydroxyl group at the C-8 position of the steroid nucleus can significantly alter the biological activity and pharmacokinetic profile of the parent compound. This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a focus on a key biotransformation method. The information presented is based on a pivotal study in the field, offering detailed experimental protocols and data for researchers.

Discovery via Biotransformation

The discovery of 8β-hydroxydigitoxigenin was a result of investigating the biotransformation of digitoxigenin by the filamentous fungus Cochliobolus lunatus.[1] This microbial transformation process demonstrated the capability of the fungus to hydroxylate the digitoxigenin steroid core at various positions, leading to the formation of several derivatives, including the novel 8β-hydroxydigitoxigenin.[1] This discovery opened up a new avenue for the production of this and other hydroxylated cardenolides, which are challenging to synthesize chemically.

Isolation and Purification

The isolation of 8β-hydroxydigitoxigenin from the fungal biotransformation broth involves a multi-step process designed to separate the various transformation products from the remaining substrate and other metabolites. The general workflow is outlined below.

Experimental Workflow: Biotransformation and Isolation

cluster_0 Biotransformation cluster_1 Extraction and Purification Fungus_Culture Cochliobolus lunatus Culture Preparation Incubation Incubation and Growth Fungus_Culture->Incubation Substrate_Addition Digitoxigenin Addition Incubation->Substrate_Addition Fermentation Fermentation (4 days) Substrate_Addition->Fermentation Filtration Filtration of Culture Broth Fermentation->Filtration Harvest Extraction Ethyl Acetate (B1210297) Extraction Filtration->Extraction Concentration Solvent Evaporation Extraction->Concentration Chromatography Silica (B1680970) Gel Column Chromatography Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product 8β-Hydroxydigitoxigenin Crystallization->Final_Product

Caption: Workflow for the biotransformation of digitoxigenin and subsequent isolation of 8β-hydroxydigitoxigenin.

Detailed Experimental Protocols

The following protocols are based on the methodology described in the foundational study by Pádua et al. (2007).[1]

Microorganism and Culture Conditions
  • Microorganism: Cochliobolus lunatus (NRRL 2178).

  • Culture Medium: A suitable medium for fungal growth containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone), and other essential nutrients.

  • Initial Culture: The fungus is first grown on a solid agar (B569324) medium to obtain a sufficient amount of mycelium.

  • Liquid Culture: Mycelial discs from the agar plate are used to inoculate a liquid medium in flasks. These flasks are then incubated on a rotary shaker to ensure proper aeration and growth.

Biotransformation of Digitoxigenin
  • Substrate Preparation: Digitoxigenin is dissolved in a suitable organic solvent, such as ethanol.

  • Substrate Addition: After a specific period of fungal growth (e.g., 72 hours), the digitoxigenin solution is added to the liquid culture.

  • Incubation: The fermentation is continued for a set period (e.g., 4 days) under controlled temperature and agitation. During this time, the fungus metabolizes the digitoxigenin, producing various hydroxylated products.

Extraction and Isolation of Products
  • Separation of Mycelium and Broth: The culture is filtered to separate the fungal mycelium from the liquid broth.

  • Extraction: The filtrate (liquid broth) is extracted multiple times with an organic solvent like ethyl acetate to transfer the biotransformation products from the aqueous phase to the organic phase. The mycelium can also be extracted separately to recover any intracellular products.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

Purification of 8β-Hydroxydigitoxigenin
  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is used to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing 8β-hydroxydigitoxigenin.

  • Crystallization: The fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is then crystallized from a suitable solvent system (e.g., methanol) to obtain pure 8β-hydroxydigitoxigenin as colorless needles.[1]

Data Presentation

The primary method for the discovery and isolation of 8β-hydroxydigitoxigenin is through the biotransformation of digitoxigenin.[1] While the exact yield and purity were not explicitly reported in a tabulated format in the seminal study, the successful isolation and characterization confirm the viability of this method.

Table 1: Spectroscopic Data for 8β-Hydroxydigitoxigenin

The structure of the isolated 8β-hydroxydigitoxigenin was confirmed using nuclear magnetic resonance (NMR) spectroscopy.[1]

Carbon No.¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
127.21.53, 1.46
226.81.63, 1.45
366.84.04
435.81.83, 1.35
536.11.75
621.02.21, 1.52
733.71.38, 1.52
873.1-
944.91.82
1036.4-
1121.31.70, 1.33
1239.41.47
1351.2-
1484.4-
1532.7n.a.
1626.9n.a.
1749.6n.a.
1815.60.93 (s)
1923.60.98 (s)
20175.7-
21117.74.98, 4.85 (d, 17.6)
22175.05.89 (s)
2373.8-

Data sourced from Pádua et al., 2007.[1] n.a. = not assigned.

Signaling Pathways and Logical Relationships

The biotransformation of digitoxigenin to 8β-hydroxydigitoxigenin is an enzymatic process catalyzed by the fungus. The logical relationship illustrates the conversion of the substrate into multiple products.

Biotransformation Pathway of Digitoxigenin by Cochliobolus lunatus

cluster_products Biotransformation Products Digitoxigenin Digitoxigenin C_lunatus Cochliobolus lunatus (Enzymatic Hydroxylation) Digitoxigenin->C_lunatus Product_1 1β-Hydroxydigitoxigenin C_lunatus->Product_1 Product_2 7β-Hydroxydigitoxigenin C_lunatus->Product_2 Product_3 8β-Hydroxydigitoxigenin C_lunatus->Product_3 Product_4 Digitoxigenone C_lunatus->Product_4

Caption: Enzymatic conversion of digitoxigenin into various hydroxylated products by Cochliobolus lunatus.

Conclusion

The discovery of 8β-hydroxydigitoxigenin through the biotransformation of digitoxigenin by Cochliobolus lunatus represents a significant advancement in the generation of novel cardenolide structures. The detailed protocols for fermentation, extraction, and purification provided in this guide offer a solid foundation for researchers to reproduce and potentially optimize the isolation of this compound. The availability of spectroscopic data is crucial for its unambiguous identification. Further research into the pharmacological properties of 8β-hydroxydigitoxigenin is warranted to explore its potential as a therapeutic agent.

References

8-Hydroxydigitoxigenin: A Technical Guide to its Natural Sources and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxydigitoxigenin (B1157163), a cardenolide of significant interest, is a naturally occurring compound with potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources, methods of synthesis, and key biological activities. Detailed experimental protocols for extraction from Nerium oleander and for its biosynthetic production via biotransformation are presented. Furthermore, this document outlines its mechanism of action through the inhibition of Na+/K+-ATPase and the subsequent impact on intracellular signaling cascades. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Natural Sources of this compound

This compound is primarily found in plants of the Apocynaceae family, with Nerium oleander being a prominent source. The concentration of cardiac glycosides, including this compound derivatives, can vary depending on the part of the plant and the solvent used for extraction.

Distribution in Nerium oleander

Methanol (B129727) extracts of Nerium oleander leaves have been found to contain a significant amount of cardiac glycosides. Quantitative analysis has shown the cardiac glycoside content in methanol extracts of the leaves to be 259.71 ± 0.23 mg securidaside equivalents per gram of dry weight[1]. The flowers also contain these compounds, but at a slightly lower concentration of 200.25 ± 0.31 mg SE/g in methanol extracts[1].

Plant PartExtraction SolventCardiac Glycoside Content (mg SE/g dry weight)
LeavesMethanol259.71 ± 0.23[1]
FlowersMethanol200.25 ± 0.31[1]
LeavesWater169.89 ± 0.21[1]
FlowersWater123.44 ± 0.10[1]

Table 1: Quantitative Analysis of Cardiac Glycosides in Nerium oleander

Extraction Protocol from Nerium oleander Leaves

The following protocol outlines a general method for the extraction of cardiac glycosides from Nerium oleander leaves.

Experimental Protocol: Extraction of Cardiac Glycosides

  • Plant Material Preparation: Air-dry the leaves of Nerium oleander at 40°C for 4-5 days and then grind them into a fine powder[1].

  • Maceration: Suspend the powdered leaves in methanol at a ratio of 5 g of powder to 100 mL of solvent[1].

  • Extraction: Agitate the mixture in a shaking incubator for 12 hours at room temperature[1].

  • Filtration: Filter the extract through Whatman No. 4 filter paper to remove solid plant material[1].

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (General): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to isolate this compound.

G cluster_0 Extraction Workflow Dried Leaves Dried Leaves Powdered Leaves Powdered Leaves Dried Leaves->Powdered Leaves Grinding Methanol Extraction Methanol Extraction Powdered Leaves->Methanol Extraction Maceration Filtration Filtration Methanol Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Purification Purification Crude Extract->Purification Chromatography This compound This compound Purification->this compound

Caption: Workflow for the extraction of this compound.

Synthesis of this compound

While chemical synthesis of complex cardenolides is challenging, biosynthetic routes offer a promising alternative.

Biosynthesis via Biotransformation

A key method for the synthesis of this compound is the biotransformation of the readily available precursor, digitoxigenin (B1670572), using the filamentous fungus Cochliobolus lunatus. This process introduces a hydroxyl group at the C-8 position of the steroid nucleus.

Experimental Protocol: Biotransformation of Digitoxigenin [2][3]

  • Fungus Culture: Inoculate Erlenmeyer flasks containing a sterile medium (e.g., 2.0% glucose, 0.5% peptone, 0.3% yeast extract, and 0.3% KH2PO4, pH 5.7) with a fresh suspension of Cochliobolus lunatus.

  • Substrate Addition: Dissolve digitoxigenin in a suitable solvent such as dimethylformamide (DMF) and add it to the fungal culture.

  • Incubation: Incubate the flasks at room temperature (24-26°C) with shaking (200 rpm) for 4 days[2][3][4].

  • Extraction: After incubation, extract the culture medium with an organic solvent like chloroform (B151607) or ethyl acetate.

  • Purification: Concentrate the organic extract and purify the products using semi-preparative RP-HPLC to isolate 8β-hydroxydigitoxigenin[3].

PrecursorBiocatalystProductYield (%)
DigitoxigeninCochliobolus lunatus8β-HydroxydigitoxigeninData not available

Table 2: Biotransformation for the Synthesis of this compound

G cluster_1 Biotransformation Workflow Digitoxigenin Digitoxigenin Incubation (4 days) Incubation (4 days) Digitoxigenin->Incubation (4 days) Cochliobolus lunatus Culture Cochliobolus lunatus Culture Cochliobolus lunatus Culture->Incubation (4 days) Extraction Extraction Incubation (4 days)->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) This compound This compound Purification (HPLC)->this compound

Caption: Biosynthesis of this compound via biotransformation.

Characterization

The structure of 8β-hydroxydigitoxigenin has been elucidated using spectroscopic methods.

NMR Spectroscopy

The following are the reported 1H and 13C NMR chemical shifts for 8β-hydroxydigitoxigenin in CDCl3[3].

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
11.59 (α), 1.46 (β)35.8
22.21 (α), 2.34 (β)26.8
3-66.8
42.13 (α), 2.62 (β)21.3
51.8436.2
61.44 (α), 1.86 (β)26.8
71.52 (α), 1.36 (β)21.3
8-73.1
91.7649.9
10-36.2
111.52 (α), 1.32 (β)21.3
121.47 (α), 1.95 (β)39.8
13-51.5
14-84.4
152.08 (α), 2.21 (β)33.1
161.95 (α), 1.84 (β)26.8
172.7849.9
180.96 (s)15.6
191.09 (s)23.6
20-175.8
214.88 (d, J=18.0 Hz), 5.05 (d, J=18.0 Hz)73.1
225.89 (s)117.2
23-175.8

Table 3: ¹H and ¹³C NMR Data for 8β-Hydroxydigitoxigenin

Mass Spectrometry

High-resolution mass spectrometry data would be required for the definitive confirmation of the elemental composition of this compound. The fragmentation pattern in mass spectrometry would likely show initial loss of water molecules from the hydroxyl groups, followed by cleavage of the steroid ring system and the lactone ring.

Biological Activity and Signaling Pathway

The primary mechanism of action of cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiac myocytes.

Inhibition of Na+/K+-ATPase

Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration.

CompoundIC₅₀ (Na+/K+-ATPase inhibition)
Digitoxigenin0.06 µM[3]
This compoundData not available

Table 4: Inhibitory Concentration (IC₅₀) against Na+/K+-ATPase

Downstream Signaling Cascade

The elevation of intracellular calcium is a key event that triggers a cascade of downstream signaling pathways, ultimately leading to the cardiotonic effects observed with these compounds. This includes enhanced contractility of cardiac muscle. In non-cardiac cells, this signaling can lead to other effects, including apoptosis in cancer cells.

G cluster_2 Signaling Pathway of this compound 8-OH-Digitoxigenin 8-OH-Digitoxigenin NaK_ATPase Na+/K+-ATPase 8-OH-Digitoxigenin->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Function Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility Contractility Ca_in->Contractility Cardiac Myocytes Apoptosis Apoptosis Ca_in->Apoptosis Cancer Cells

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound is a naturally occurring cardenolide with potential for therapeutic development. Its isolation from Nerium oleander and its synthesis through biotransformation provide viable routes for obtaining this compound for further research. The primary biological activity is mediated through the inhibition of Na+/K+-ATPase, a mechanism shared with other cardiac glycosides. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

8-Hydroxydigitoxigenin: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardenolide, a type of steroid, that is of interest within the field of medicinal chemistry and drug development. As a derivative of digitoxigenin, it belongs to the broader class of cardiac glycosides, compounds known for their significant effects on cardiac muscle.[1] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines general experimental protocols for determining such properties, and illustrates the key signaling pathways associated with its parent class of compounds.

Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from structurally related compounds and general methodologies applicable to the cardiac glycoside family to provide a comprehensive resource.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes the available information. For comparative purposes, data for the closely related and well-studied compound, Digoxigenin, is also included.

PropertyThis compoundDigoxigeninData Source
Molecular Formula C23H34O5C23H34O5[2]
Molecular Weight 390.5 g/mol 390.5 g/mol [2][3]
Appearance PowderPrisms from ethyl acetate[2][3]
Melting Point Not Available222 °C[3]
Boiling Point Not AvailableNot Available
Water Solubility Not AvailableSlightly soluble in chloroform; Very soluble in ethanol (B145695) and methanol[3][4]
pKa Not AvailableNot Available
logP (Octanol-Water Partition Coefficient) Not Available1.10[3]
CAS Number 1049674-06-7 (Note: Limited database recognition)1672-46-4[2][3]

Experimental Protocols

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. A common method for its determination is the shake-flask method followed by HPLC analysis .

Methodology:

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution at a physiological pH of 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.

  • Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.

  • Equilibration: The funnel is shaken for a predetermined period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Below is a generalized workflow for this process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated Octanol and Buffer partition Add Compound to Octanol/Buffer Mixture prep_phases->partition prep_sample Prepare Stock Solution of Compound prep_sample->partition equilibrate Shake to Equilibrate partition->equilibrate separate Separate Phases equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calculate Calculate logP quantify->calculate G CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibits NFkB NF-κB Pathway CG->NFkB Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase NaK_ATPase->Src Activates NaCa_Ex Na+/Ca2+ Exchanger Na_in->NaCa_Ex Alters Ca_in ↑ Intracellular Ca2+ NaCa_Ex->Ca_in Leads to Inotropy Positive Inotropy (Increased Contractility) Ca_in->Inotropy Results in EGFR EGFR Src->EGFR Transactivates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates Cell_Effects Cell Growth, Proliferation, Survival, Inflammation MAPK_ERK->Cell_Effects PI3K_Akt->Cell_Effects NFkB->Cell_Effects Modulates

References

8-Hydroxydigitoxigenin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin (B1157163) is a cardenolide, a class of naturally derived steroid compounds that have been historically used in the treatment of heart conditions. More recently, interest in cardenolides, including this compound, has expanded to the field of oncology due to their potential anticancer properties. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling pathways, and its effects on cellular processes such as apoptosis and cell cycle progression. The information presented herein is intended to support further research and drug development efforts in this promising area.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary and most well-characterized mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump.[1] This enzyme, located in the plasma membrane of all animal cells, is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[1]

The Na+/K+-ATPase actively transports three Na+ ions out of the cell and two K+ ions into the cell, a process that is coupled to the hydrolysis of one molecule of ATP. This pumping activity is essential for various cellular functions, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in its E2-P conformation. This binding prevents the dephosphorylation and conformational change required for ion transport, leading to the inhibition of the pump's activity.

Quantitative Data on Na+/K+-ATPase Inhibition
CompoundIC50 (Na+/K+-ATPase Inhibition)Cell Line/SystemReference
Digitoxin3-33 nMHuman Cancer Cell Lines[2]
DigoxinApparent IC50 ~164 nMMDA-MB-231 cells[3]
Ouabain89 nM (95% CI: 70-112 nM)MDA-MB-231 cells[3]
Ouabain17 nM (95% CI: 14-20 nM)A549 cells[3]

Note: The IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.

Downstream Cellular Effects

The inhibition of the Na+/K+-ATPase by this compound triggers a cascade of downstream events that are believed to be central to its anticancer effects.

Disruption of Ion Homeostasis

The immediate consequence of Na+/K+-ATPase inhibition is an increase in the intracellular concentration of Na+ and a decrease in the intracellular concentration of K+. This alteration in the Na+ gradient affects the function of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). The reduced Na+ gradient diminishes the driving force for Ca2+ extrusion by the NCX, leading to an increase in intracellular Ca2+ concentration.

Induction of Apoptosis

A growing body of evidence suggests that cardiac glycosides, including by extension this compound, can induce apoptosis in cancer cells.[2] This programmed cell death is a critical mechanism for eliminating damaged or unwanted cells and is a key target for many anticancer therapies. The induction of apoptosis by this compound is thought to be mediated by several interconnected pathways:

  • Mitochondrial (Intrinsic) Pathway: The increase in intracellular Ca2+ can lead to mitochondrial stress, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.

  • Generation of Reactive Oxygen Species (ROS): Inhibition of the Na+/K+-ATPase has been linked to the production of ROS. Elevated ROS levels can induce oxidative stress, which can damage cellular components and trigger apoptosis through both mitochondrial-dependent and -independent pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound is predicted to cause cell cycle arrest, a state where the cell's progression through the division cycle is halted. This effect prevents the proliferation of cancer cells. While direct studies on this compound are limited, related compounds have been shown to induce arrest at various phases of the cell cycle, often at the G2/M transition. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways Modulated by this compound

The interaction of this compound with the Na+/K+-ATPase is not limited to its ion-pumping function. The Na+/K+-ATPase also acts as a signal transducer, and its inhibition can activate several intracellular signaling pathways that contribute to the observed cellular effects.

Signaling_Pathway node_8OHD This compound node_NaK Na+/K+-ATPase node_8OHD->node_NaK Inhibition node_Src Src node_NaK->node_Src Activation node_ROS ROS node_NaK->node_ROS Generation node_EGFR EGFR node_Src->node_EGFR Transactivation node_PI3K PI3K node_Src->node_PI3K node_Ras Ras node_EGFR->node_Ras node_Raf Raf node_Ras->node_Raf node_MEK MEK node_Raf->node_MEK node_ERK ERK node_MEK->node_ERK node_CellCycleArrest Cell Cycle Arrest node_ERK->node_CellCycleArrest node_Proliferation Cell Proliferation (Inhibition) node_ERK->node_Proliferation node_Akt Akt node_PI3K->node_Akt node_Apoptosis Apoptosis node_Akt->node_Apoptosis Inhibition node_Akt->node_Proliferation node_ROS->node_Apoptosis

Figure 1. Signaling pathways initiated by this compound.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is based on the measurement of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Tissue or cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution (e.g., 100 mM)

  • Ouabain solution (specific inhibitor of Na+/K+-ATPase, e.g., 10 mM)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates on ice.

  • Determine the protein concentration of the lysates.

  • Set up the reactions in a 96-well plate. For each sample, prepare two reactions: one with and one without ouabain.

    • Total ATPase activity: Add lysate, assay buffer, and ATP.

    • Ouabain-insensitive ATPase activity: Add lysate, assay buffer, ouabain, and ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Incubate at room temperature to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

  • Prepare a standard curve using the phosphate standard solution.

  • Calculate the amount of Pi released in each reaction.

  • The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

ATPase_Assay_Workflow node_Lysate Prepare Cell/Tissue Lysate node_ProteinQuant Protein Quantification node_Lysate->node_ProteinQuant node_ReactionSetup Set up Reactions (with and without Ouabain) node_ProteinQuant->node_ReactionSetup node_Incubation Incubate at 37°C node_ReactionSetup->node_Incubation node_StopReaction Stop Reaction & Add Detection Reagent node_Incubation->node_StopReaction node_ColorDev Color Development node_StopReaction->node_ColorDev node_Absorbance Measure Absorbance node_ColorDev->node_Absorbance node_Calculation Calculate Na+/K+-ATPase Activity node_Absorbance->node_Calculation

Figure 2. Workflow for Na+/K+-ATPase activity assay.

Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)

This protocol details the detection of key apoptosis markers by immunoblotting.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Harvest and lyse the cells.

  • Determine protein concentration.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and capture the signal using an imaging system.

Western_Blot_Workflow node_CellTreatment Cell Treatment & Lysis node_SDSPAGE SDS-PAGE node_CellTreatment->node_SDSPAGE node_Transfer Protein Transfer node_SDSPAGE->node_Transfer node_Blocking Blocking node_Transfer->node_Blocking node_PrimaryAb Primary Antibody Incubation node_Blocking->node_PrimaryAb node_SecondaryAb Secondary Antibody Incubation node_PrimaryAb->node_SecondaryAb node_Detection Detection node_SecondaryAb->node_Detection node_Analysis Analysis of Protein Bands node_Detection->node_Analysis

Figure 3. Workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of DNA content to determine cell cycle distribution.

Materials:

  • Cell suspension

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest and wash cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Cell_Cycle_Analysis_Workflow node_CellHarvest Harvest & Wash Cells node_Fixation Ethanol Fixation node_CellHarvest->node_Fixation node_Washing Wash Fixed Cells node_Fixation->node_Washing node_Staining Propidium Iodide Staining node_Washing->node_Staining node_FlowCytometry Flow Cytometry Analysis node_Staining->node_FlowCytometry node_DataAnalysis Cell Cycle Modeling node_FlowCytometry->node_DataAnalysis

Figure 4. Workflow for cell cycle analysis.

Conclusion and Future Directions

This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase. This initial event leads to a cascade of downstream effects, including the disruption of ion homeostasis, induction of apoptosis, and cell cycle arrest, which collectively contribute to its potential anticancer activity. The modulation of key signaling pathways, such as the Src/EGFR/Ras/ERK and PI3K/Akt pathways, further underscores its complex mechanism of action.

While the general mechanisms of cardiac glycosides are well-documented, further research is needed to elucidate the specific quantitative effects and signaling pathways modulated by this compound in various cancer models. Such studies will be crucial for the rational design and development of this compound as a potential therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the promising anticancer properties of this compound.

References

8-Hydroxydigitoxigenin: A Technical Guide to its Presumed Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 8-Hydroxydigitoxigenin is limited. This guide synthesizes information based on the well-established biological activities of its parent compound, digitoxigenin, and the broader class of cardenolide cardiac glycosides. The presented quantitative data and experimental protocols are illustrative and based on methodologies commonly used for this class of compounds.

Introduction

This compound is a cardenolide, a class of naturally derived steroid-like compounds. It is a hydroxylated derivative of digitoxigenin, the aglycone of the cardiac glycoside digitoxin. Cardenolides are historically known for their cardiotonic effects and have more recently garnered significant interest for their potential as anticancer agents. The introduction of a hydroxyl group at the 8-position of the steroid nucleus is expected to modulate the molecule's polarity and its interaction with its biological targets, thereby influencing its activity and pharmacokinetic profile.

Chemical Properties:

PropertyValueSource
Chemical Formula C23H34O5[1]
Molecular Weight 390.5 g/mol [1]
CAS Number 1049674-06-7[1]
Physical Description Powder[1]
Solubility Not explicitly defined; likely soluble in polar organic solvents. For aqueous solutions, warming and sonication may be required for higher solubility.[1]

Core Biological Activity: Inhibition of Na+/K+-ATPase

The primary and most well-characterized biological function of cardiac glycosides is the inhibition of the sodium-potassium pump (Na+/K+-ATPase), an essential transmembrane enzyme found in all animal cells.[2]

Mechanism of Action

This compound is presumed to bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in its E2-P phosphorylated conformation, thereby preventing its dephosphorylation and subsequent conformational change back to the E1 state. This locks the enzyme in an inactive state, inhibiting the transport of three sodium ions out of the cell and two potassium ions into the cell.[2]

The consequences of Na+/K+-ATPase inhibition are twofold:

  • Increased Intracellular Sodium ([Na+]i): The direct inhibition of the pump leads to an accumulation of sodium ions inside the cell.

  • Increased Intracellular Calcium ([Ca2+]i): The elevated [Na+]i alters the electrochemical gradient across the cell membrane, which in turn reduces the efficiency of the sodium-calcium exchanger (NCX) in its forward mode (extruding calcium). This leads to an increase in the intracellular calcium concentration.[3]

This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Binds to α-subunit Inhibition Inhibition Na+/K+-ATPase->Inhibition Increased [Na+]i Increased [Na+]i Inhibition->Increased [Na+]i NCX NCX Increased [Na+]i->NCX Alters Gradient Increased [Ca2+]i Increased [Ca2+]i NCX->Increased [Ca2+]i Biological Effects Biological Effects Increased [Ca2+]i->Biological Effects

Mechanism of Na+/K+-ATPase Inhibition.

Biological Functions and Therapeutic Potential

The downstream effects of Na+/K+-ATPase inhibition give rise to the diverse biological functions of cardiac glycosides, including this compound.

Cardiotonic Function

In cardiac myocytes, the elevated intracellular calcium concentration leads to increased calcium uptake into the sarcoplasmic reticulum. This results in a greater release of calcium during subsequent action potentials, enhancing the force of myocardial contraction (positive inotropic effect).[3] This is the basis for the historical use of cardiac glycosides in treating heart failure.[4]

Anticancer Function

The anticancer activity of cardiac glycosides is a subject of intense research.[4] The disruption of ion homeostasis and the subsequent increase in intracellular calcium can trigger a cascade of events in cancer cells, including:

  • Induction of Apoptosis: Increased calcium levels can lead to mitochondrial dysfunction and the activation of caspases, ultimately resulting in programmed cell death.

  • Cell Cycle Arrest: Cardiac glycosides can cause cancer cells to arrest at various phases of the cell cycle.

  • Inhibition of Proliferation and Metastasis: By modulating various signaling pathways, cardiac glycosides can inhibit the growth and spread of tumors.

Recent studies have shown that cardiac glycosides can also modulate key signaling pathways involved in cancer progression, such as NF-κB, PI3K/Akt, JAK/STAT, and MAPK.

Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Inhibition Na+/K+-ATPase Inhibition Cardiac Glycoside->Na+/K+-ATPase Inhibition Increased [Ca2+]i Increased [Ca2+]i Na+/K+-ATPase Inhibition->Increased [Ca2+]i Signaling Pathways Src/EGFR, MAPK, etc. Na+/K+-ATPase Inhibition->Signaling Pathways ROS Production ROS Production Increased [Ca2+]i->ROS Production Apoptosis Apoptosis Increased [Ca2+]i->Apoptosis ROS Production->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Pathways->Cell Cycle Arrest Reduced Proliferation Reduced Proliferation Signaling Pathways->Reduced Proliferation

Anticancer Signaling Pathways.

Quantitative Data (Illustrative)

As direct experimental data for this compound is not widely available, the following table presents a comparative view of IC50 values for Na+/K+-ATPase inhibition by other well-characterized cardiac glycosides to provide a reference range.

CompoundNa+/K+-ATPase IC50 (µM)Target/Enzyme SourceReference
Digitoxigenin0.06Dog Kidney Medulla
Ouabain0.8Dog Kidney Medulla
Digoxin~0.164 (kynurenine production)MDA-MB-231 cells
INCICH-D74Dog Kidney Medulla

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol is adapted from standard colorimetric assays for Na+/K+-ATPase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity.

Principle: The enzymatic activity of Na+/K+-ATPase is measured by the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The amount of Pi is quantified colorimetrically.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from pig kidney or commercially available)

  • ATP (disodium salt)

  • Tris-HCl buffer (pH 7.4)

  • NaCl, KCl, MgCl2

  • Ouabain (as a positive control)

  • This compound stock solution (in DMSO or ethanol)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reaction Buffers:

    • Buffer A (Total ATPase activity): 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4).

    • Buffer B (Ouabain-insensitive ATPase activity): 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4), 1 mM Ouabain.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add the appropriate reaction buffer.

    • Add the serially diluted this compound or control (solvent alone) to the wells containing Buffer A.

    • Add the enzyme preparation to all wells and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add ATP to all wells to a final concentration of 2 mM to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will also react with the released Pi to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculation:

    • Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

    • Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).

    • Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the this compound concentration and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Buffers Prepare Buffers Add Buffers and Compound Add Buffers and Compound Prepare Buffers->Add Buffers and Compound Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Add Buffers and Compound Add Enzyme Add Enzyme Add Buffers and Compound->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add ATP Add ATP Pre-incubate->Add ATP Incubate Incubate Add ATP->Incubate Stop Reaction & Develop Color Stop Reaction & Develop Color Incubate->Stop Reaction & Develop Color Measure Absorbance Measure Absorbance Stop Reaction & Develop Color->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Na+/K+-ATPase Inhibition Assay Workflow.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium and supplements (FBS, antibiotics)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound, as a derivative of digitoxigenin, is presumed to exert its biological effects primarily through the inhibition of the Na+/K+-ATPase. This mechanism is expected to confer both cardiotonic and anticancer properties. The addition of an 8-hydroxy group likely alters its physicochemical properties, which could impact its potency, selectivity, and pharmacokinetic profile compared to its parent compound. Further experimental investigation is crucial to fully elucidate the specific biological activity and therapeutic potential of this compound. The protocols and conceptual frameworks provided in this guide offer a foundation for such future research.

References

The Obscure Landscape of 8-Hydroxydigitoxigenin Derivatives: A Technical Guide to Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific landscape of 8-hydroxydigitoxigenin (B1157163) derivatives and their bioactivity. Initial comprehensive searches for data specifically on this compound derivatives have revealed a notable scarcity of publicly available research. Therefore, this document will first summarize the limited information available on this specific class of compounds before providing an in-depth exploration of the bioactivity of closely related and well-researched digitoxigenin (B1670572) derivatives, as well as 8-hydroxyquinoline (B1678124) derivatives, which are often conflated in search results. This guide aims to provide a valuable resource by presenting available data on related structures, offering insights into potential structure-activity relationships, and detailing relevant experimental protocols.

This compound Derivatives: An Uncharted Territory

Despite extensive investigation, there is a significant lack of specific studies detailing the synthesis, bioactivity, and mechanisms of action of this compound derivatives. The existing body of literature on cardiac glycoside derivatives primarily focuses on modifications at other positions of the digitoxigenin steroid nucleus, such as the C2, C3, and C17 positions, or on the sugar moieties. The influence of an 8-hydroxy group on the biological activity of digitoxigenin remains a largely unexplored area.

Bioactivity of Related Digitoxigenin Derivatives

Derivatives of digitoxigenin, a cardiac glycoside, have been extensively studied for their potent biological activities, most notably their inhibitory effects on the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium ions in cardiac myocytes, resulting in a positive inotropic effect.[1][2] Beyond their cardiotonic effects, these derivatives have garnered significant interest for their potential as anticancer agents.

Quantitative Bioactivity Data

The following tables summarize the inhibitory activity of various digitoxigenin derivatives on Na+/K+-ATPase and their cytotoxic effects on different cancer cell lines.

Table 1: Inhibition of Na+/K+-ATPase by Digitoxigenin Derivatives

CompoundIC50 (µM) on Na+/K+-ATPaseSource
Digitoxigenin0.06[3]
Ouabain0.8[3]
INCICH-D7 (a derivative with a heterocyclic ketoester fusion)4[3]
2-hydroxy derivatives of digitoxigeninLower affinity than parent compound[4]

Table 2: Cytotoxicity of Digitoxigenin Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
DigitoxinHeLa7[1]
Digitoxigenin-α-L-rhamno-pyranosideHeLaNot specified, but more cytotoxic than digitoxin[1]
Digitoxigenin-α-L-amiceto-pyranosideHeLaNot specified, but more cytotoxic than digitoxin[1]
Experimental Protocols

2.2.1. Na+/K+-ATPase Inhibition Assay

The inhibitory effect of digitoxigenin derivatives on Na+/K+-ATPase activity is a key measure of their biological function. A common method involves the following steps:

  • Enzyme Source: Purified Na+/K+-ATPase from sources such as pig kidney medulla is often used.

  • Reaction Mixture: The enzyme is incubated in a reaction buffer containing NaCl, KCl, MgCl2, ATP, and a suitable buffer (e.g., Tris-HCl) at a physiological pH and temperature.

  • Inhibitor Addition: The digitoxigenin derivatives are added at varying concentrations to the reaction mixture.

  • Quantification of Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

  • IC50 Determination: The concentration of the derivative that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

2.2.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the digitoxigenin derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Signaling Pathways

The primary mechanism of action for digitoxigenin derivatives involves the inhibition of Na+/K+-ATPase. This initiates a cascade of downstream signaling events.

Na_K_ATPase_Inhibition_Pathway Digitoxigenin Digitoxigenin Derivatives NaK_ATPase Na+/K+-ATPase Digitoxigenin->NaK_ATPase Inhibition Na_in Intracellular Na+ (Increased) NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in Intracellular Ca2+ (Increased) NCX->Ca_in Positive_Inotropy Positive Inotropic Effect Ca_in->Positive_Inotropy In Cardiomyocytes Cancer_Cell_Death Cancer Cell Apoptosis/Death Ca_in->Cancer_Cell_Death In Cancer Cells

Caption: Signaling pathway of Digitoxigenin derivatives.

Bioactivity of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are a class of compounds with a wide range of well-documented biological activities, including antimicrobial, anticancer, and neuroprotective effects. Their activity is often attributed to their ability to chelate metal ions.[5][6]

Quantitative Bioactivity Data

The following tables summarize the antimicrobial and cytotoxic activities of various 8-hydroxyquinoline derivatives.

Table 3: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

CompoundMicroorganismMIC (µM)Source
8-Hydroxyquinoline (8HQ)Gram-positive bacteria3.44 - 13.78[7]
NitroxolineAeromonas hydrophila5.26[7]
NitroxolinePseudomonas aeruginosa84.14[7]
CloxyquinListeria monocytogenes5.57[7]
CloxyquinPlesiomonas shigelloides11.14[7]

Table 4: Cytotoxicity of 8-Hydroxyquinoline Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
8-Hydroxyquinoline (8-HQ)HCT 1169.33 ± 0.22[8]
8-AQ glycoconjugate 17HCT 116116.4 ± 5.9[8]
8-AQ glycoconjugate 17MCF-778.1 ± 9.3[8]
8-AQ glycoconjugate 18HCT 116> 800[8]
8-AQ glycoconjugate 18MCF-7602.9 ± 1.9[8]
Experimental Protocols

3.2.1. Antimicrobial Susceptibility Testing (Agar Dilution Method)

The minimum inhibitory concentration (MIC) of 8-hydroxyquinoline derivatives against various microorganisms is commonly determined using the agar (B569324) dilution method.

  • Media Preparation: A series of agar plates containing graded concentrations of the test compound are prepared.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: The agar plates are inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3.2.2. In Vivo Antifungal Efficacy in a Murine Model

To assess the in vivo efficacy of antifungal 8-hydroxyquinoline derivatives, a murine model of systemic infection is often employed.[9]

in_vivo_antifungal_workflow Infection Induce Systemic Infection (e.g., with Candida albicans) Treatment_Group Administer 8-HQ Derivative (e.g., L14 at 2 mg/kg) Infection->Treatment_Group Control_Group Administer Vehicle or Standard Drug (e.g., Clioquinol) Infection->Control_Group Monitoring Monitor Survival and Clinical Signs Treatment_Group->Monitoring Control_Group->Monitoring Outcome_Analysis Determine Fungal Burden in Organs (e.g., Kidneys, Brain) Monitoring->Outcome_Analysis

Caption: Workflow for in vivo antifungal efficacy testing.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted and can involve the induction of apoptosis and the inhibition of key cellular enzymes. One proposed mechanism involves the chelation of copper, leading to proteasome inhibition and subsequent cell death.

HQ_Anticancer_Pathway HQ_Derivative 8-Hydroxyquinoline Derivative HQ_Copper_Complex 8-HQ-Copper Complex HQ_Derivative->HQ_Copper_Complex Copper Intracellular Copper (Cu2+) Copper->HQ_Copper_Complex Proteasome Proteasome HQ_Copper_Complex->Proteasome Inhibition Ubiquitinated_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ubiquitinated_Proteins Leads to Apoptosis Apoptosis Ubiquitinated_Proteins->Apoptosis

Caption: Anticancer mechanism of 8-Hydroxyquinoline derivatives.

Conclusion and Future Directions

While the bioactivity of this compound derivatives remains an understudied field, the extensive research on other digitoxigenin and 8-hydroxyquinoline derivatives provides a strong foundation for future investigations. The structure-activity relationships established for these related compounds can guide the rational design and synthesis of novel this compound analogues. Future research should focus on the synthesis of these novel compounds and the systematic evaluation of their bioactivity, particularly their potential as Na+/K+-ATPase inhibitors and anticancer agents. Such studies will be crucial in elucidating the therapeutic potential of this unexplored class of molecules.

References

In Vitro Cytotoxicity of 8-Hydroxydigitoxigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro cytotoxicity of 8-Hydroxydigitoxigenin is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented cytotoxic effects of the closely related parent compound, digitoxigenin (B1670572), and other cardiac glycosides. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound as a therapeutic agent.

Introduction

Cardiac glycosides, a class of naturally derived steroid-like compounds, have a long history in the treatment of cardiac conditions.[1] More recently, their potent anticancer activities have garnered significant interest within the scientific community.[2] These compounds exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][3] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis and cell death in cancer cells.[3][4] this compound, as a derivative of digitoxigenin, is presumed to share this fundamental mechanism of action. This technical guide summarizes the available data on the cytotoxicity of digitoxigenin and its analogs, details common experimental protocols for assessing cytotoxicity, and visualizes the key signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the IC50 values for digitoxigenin and some of its derivatives against various cancer cell lines. This data provides a comparative baseline for estimating the potential potency of this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Digitoxigenin and its Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 (nM)Reference
DigitoxinHeLaCervical Cancer7.0 (µM)[2]
Digitoxin Analog 1HeLaCervical Cancer35.2[2]
Digitoxin Analog 2HeLaCervical Cancer38.7[2]
DigitoxigeninLeukemia Cell LinesLeukemia>100 (µM)[5]
Digitoxigenin Aniline Derivative 13aLeukemia Cell LinesLeukemiaSignificant Cytotoxicity[5]
Digitoxigenin NeoglycosidesA549Non-small cell lung cancerVaries with sugar moiety[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.[7]

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of in vitro cytotoxicity data. The following are detailed methodologies for key experiments commonly employed in the evaluation of cardiac glycosides.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic effects of a compound.[8][9]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

The AlamarBlue™ assay also measures cell viability through metabolic activity. The blue, non-fluorescent resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells.[8]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours.

  • Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity for cardiac glycosides.[3]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathways in Cardiac Glycoside-Induced Cytotoxicity

The cytotoxic effects of cardiac glycosides are mediated by a complex network of signaling pathways initiated by the inhibition of the Na+/K+-ATPase.

Core Mechanism: Na+/K+-ATPase Inhibition

The primary target of cardiac glycosides is the Na+/K+-ATPase pump.[1] Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This disrupts the function of the Na+/Ca2+ exchanger, resulting in an influx and accumulation of intracellular calcium ions. Elevated intracellular calcium is a key trigger for various downstream signaling events, including the induction of apoptosis.

Na_K_ATPase_Inhibition CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Disruption of Gradient NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Function Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increased Influx Apoptosis Apoptosis Ca_in->Apoptosis

Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides leads to increased intracellular calcium and apoptosis.

Src/MAPK Signaling Pathway

Cardiac glycosides can activate the Src/mitogen-activated protein kinase (MAPK) signaling pathway upon binding to the Na+/K+-ATPase.[1] This activation can, in some cancer cells, lead to a reduction in the levels of the tumor suppressor protein p53, thereby influencing cell fate.[1]

Src_MAPK_Pathway CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Src Src Kinase NKA->Src Activation MAPK MAPK Pathway Src->MAPK Activation p53 p53 Synthesis MAPK->p53 Inhibition Cell_Fate Altered Cell Fate p53->Cell_Fate Modulation of

Caption: Cardiac glycoside-induced activation of the Src/MAPK pathway can modulate p53 levels.

NF-κB Signaling Pathway

Certain cardiac glycosides have been shown to inhibit the TNF-α/NF-κB signaling pathway.[3][10] This pathway is crucial for inflammation and cell survival. By blocking this pathway, cardiac glycosides can sensitize cancer cells to apoptosis.

NFkB_Pathway CG Cardiac Glycoside TNF_R TNF Receptor CG->TNF_R Inhibition of TRADD recruitment TRADD TRADD TNF_R->TRADD Binding IKK IKK Complex TRADD->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Apoptosis Promotion of Apoptosis NFkB->Apoptosis Suppression of

Caption: Inhibition of the NF-κB pathway by cardiac glycosides can promote apoptosis.

NLRP3 Inflammasome Activation

Cardiac glycosides can activate the NLRP3 inflammasome in certain cell types, leading to the maturation and release of the inflammatory cytokine IL-1β and a form of programmed cell death called pyroptosis.[4]

NLRP3_Pathway CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibition Ion_Flux K+ Efflux & Ca2+ Influx NKA->Ion_Flux NLRP3 NLRP3 Inflammasome Ion_Flux->NLRP3 Activation Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation & Release Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis

Caption: Cardiac glycosides can induce pyroptosis through NLRP3 inflammasome activation.

Conclusion

While direct experimental evidence for the in vitro cytotoxicity of this compound is not yet widely available, the extensive research on its parent compound, digitoxigenin, and other cardiac glycosides provides a strong foundation for predicting its biological activity. It is highly probable that this compound exhibits cytotoxic effects against various cancer cell lines through the inhibition of the Na+/K+-ATPase and the subsequent activation of apoptotic and other cell death pathways. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers to design and conduct further investigations into the therapeutic potential of this and other novel cardiac glycoside derivatives. Future studies should focus on determining the specific IC50 values of this compound in a panel of cancer cell lines and elucidating any unique aspects of its mechanism of action.

References

8-Hydroxydigitoxigenin: A Potential Therapeutic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardiac glycoside, a class of naturally derived compounds that have long been utilized in the treatment of cardiac conditions. Structurally similar to digitoxin (B75463), a well-known cardiac glycoside, this compound is emerging as a molecule of interest for its potential therapeutic applications beyond heart disease, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs as potential therapeutic agents. Given the limited direct research on this compound, this document draws upon the extensive knowledge of the broader class of cardiac glycosides to infer its potential mechanisms of action, therapeutic effects, and areas for future investigation.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary and most well-established mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3][4] This inhibition leads to a cascade of downstream effects that are believed to be central to both the cardiotonic and potential anticancer activities of these compounds.

The binding of a cardiac glycoside to the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1][2] These ionic perturbations are thought to trigger various cellular signaling pathways that can ultimately lead to outcomes such as apoptosis and cell cycle arrest in cancer cells.

Therapeutic Potential in Oncology

A growing body of preclinical evidence suggests that cardiac glycosides, including digitoxin and its derivatives, possess significant anticancer properties.[1][2][5][6][7] While direct studies on this compound are not yet widely available, the existing data on structurally similar compounds provide a strong rationale for its investigation as an anticancer agent.

Quantitative Data on Anticancer Activity of Related Cardiac Glycosides

The following table summarizes the 50% inhibitory concentration (IC50) values for digitoxin and its synthetic analog, MonoD, in various cancer cell lines. This data, while not specific to this compound, offers a valuable benchmark for the potential potency of this class of compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
DigitoxinMCF-7Estrogen Receptor-Positive Breast CancerNot Specified[2]
MonoDMCF-7Estrogen Receptor-Positive Breast CancerNot Specified[2]
DigitoxinMDA-MB-468Triple-Negative Breast CancerNot Specified[2]
MonoDMDA-MB-468Triple-Negative Breast CancerNot Specified[2]
DigitoxinNCI-H460Non-Small Cell Lung CancerNot Specified[7]

Note: Specific IC50 values were not provided in the source abstracts. The studies indicated that the effects were observed at concentrations within the therapeutic range for cardiac applications.

Signaling Pathways Implicated in Anticancer Activity

The anticancer effects of cardiac glycosides are not solely dependent on Na+/K+-ATPase inhibition but also involve the modulation of various downstream signaling pathways.

dot

Signaling_Pathways This compound This compound Na+/K+-ATPase Inhibition Na+/K+-ATPase Inhibition This compound->Na+/K+-ATPase Inhibition Increased [Ca2+]i Increased [Ca2+]i Na+/K+-ATPase Inhibition->Increased [Ca2+]i STAT3 Pathway Inhibition STAT3 Pathway Inhibition Na+/K+-ATPase Inhibition->STAT3 Pathway Inhibition NF-κB Pathway Inhibition NF-κB Pathway Inhibition Na+/K+-ATPase Inhibition->NF-κB Pathway Inhibition HIF-1α Suppression HIF-1α Suppression Na+/K+-ATPase Inhibition->HIF-1α Suppression ROS Generation ROS Generation Increased [Ca2+]i->ROS Generation Immunogenic Cell Death Immunogenic Cell Death Increased [Ca2+]i->Immunogenic Cell Death Apoptosis Apoptosis ROS Generation->Apoptosis STAT3 Pathway Inhibition->Apoptosis NF-κB Pathway Inhibition->Apoptosis Cell Cycle Arrest Cell Cycle Arrest HIF-1α Suppression->Cell Cycle Arrest MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

References

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocol describes a proposed synthetic route for 8-hydroxydigitoxigenin (B1157163). As of the latest literature review, a standardized, high-yield synthesis protocol for this specific compound is not well-documented. The proposed methodology is based on established principles of steroid chemistry and should be considered a theoretical framework for research and development. All procedures should be performed by trained chemists in a controlled laboratory setting.

Introduction

Digitoxigenin (B1670572) is a cardenolide and the aglycone of digitoxin, a cardiac glycoside historically used in the treatment of heart failure. The pharmacological properties of cardenolides are highly dependent on their substitution patterns. The introduction of a hydroxyl group at the C8 position of digitoxigenin to form this compound is of significant research interest for potentially modulating its activity and pharmacokinetic profile. This document outlines a proposed multi-step synthesis protocol for this compound for research purposes.

Proposed Synthetic Pathway

The proposed synthesis of this compound from digitoxigenin involves a four-step process:

  • Protection of Hydroxyl Groups: The C3 and C14 hydroxyl groups of digitoxigenin will be protected to prevent unwanted side reactions in subsequent steps.

  • Allylic Oxidation: Introduction of a double bond in the C-ring followed by allylic oxidation to introduce a hydroxyl group at the C8 position.

  • Reduction of the Carbonyl Group: Reduction of the intermediate ketone to a hydroxyl group.

  • Deprotection: Removal of the protecting groups to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected, theoretical quantitative data for each step of the proposed synthesis. These are target values and may vary based on experimental conditions.

StepReactionStarting MaterialProductTheoretical Yield (%)Target Purity (%)
1Protection (Acetylation)Digitoxigenin3,14-diacetyldigitoxigenin95>98
2Allylic Oxidation3,14-diacetyldigitoxigenin8-oxo-3,14-diacetyldigitoxigenin40>95
3Reduction8-oxo-3,14-diacetyldigitoxigenin8-hydroxy-3,14-diacetyldigitoxigenin85>97
4Deprotection (Hydrolysis)8-hydroxy-3,14-diacetyldigitoxigeninThis compound90>99

Experimental Protocols

Step 1: Protection of Hydroxyl Groups (Acetylation)

Objective: To protect the C3 and C14 hydroxyl groups of digitoxigenin as acetate (B1210297) esters.

Materials:

Procedure:

  • Dissolve digitoxigenin (1 equivalent) in a mixture of pyridine and DCM (1:1 v/v) at 0°C under a nitrogen atmosphere.

  • Slowly add acetic anhydride (2.5 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 3,14-diacetyldigitoxigenin.

Step 2: Allylic Oxidation

Objective: To introduce a carbonyl group at the C8 position.

Materials:

  • 3,14-diacetyldigitoxigenin

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl4)

  • Calcium carbonate

  • Chromium trioxide

  • Pyridine

  • DCM

Procedure:

  • Bromination: Dissolve 3,14-diacetyldigitoxigenin (1 equivalent) in CCl4. Add NBS (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture for 4 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the solvent.

  • Elimination: Dissolve the crude bromide in pyridine and heat at 100°C for 2 hours to induce elimination and form the C7-C8 double bond.

  • Oxidation: To a solution of chromium trioxide (5 equivalents) in pyridine and DCM, add the product from the elimination step at 0°C.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with isopropanol (B130326) and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain 8-oxo-3,14-diacetyldigitoxigenin.

Step 3: Reduction of the Carbonyl Group

Objective: To reduce the C8-keto group to a hydroxyl group.

Materials:

Procedure:

  • Dissolve 8-oxo-3,14-diacetyldigitoxigenin (1 equivalent) in a mixture of DCM and methanol (4:1 v/v) at 0°C.

  • Add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction for 2 hours at 0°C.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract with DCM, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography to yield 8-hydroxy-3,14-diacetyldigitoxigenin.

Step 4: Deprotection (Hydrolysis)

Objective: To remove the acetate protecting groups to yield this compound.

Materials:

  • 8-hydroxy-3,14-diacetyldigitoxigenin

  • Potassium carbonate (K2CO3)

  • Methanol

  • Water

  • Dowex 50W-X8 resin

Procedure:

  • Dissolve 8-hydroxy-3,14-diacetyldigitoxigenin (1 equivalent) in a mixture of methanol and water (9:1 v/v).

  • Add potassium carbonate (3 equivalents) and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Neutralize the reaction mixture with Dowex 50W-X8 resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain this compound.

Visualizations

Proposed Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Allylic Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A Digitoxigenin B 3,14-diacetyldigitoxigenin A->B Acetic Anhydride, Pyridine C 8-oxo-3,14-diacetyldigitoxigenin B->C 1. NBS, AIBN 2. Pyridine 3. CrO3, Pyridine D 8-hydroxy-3,14-diacetyldigitoxigenin C->D NaBH4, MeOH E This compound D->E K2CO3, MeOH/H2O

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway

G cluster_cell Cardiomyocyte cluster_extra Extracellular cluster_intra Intracellular NaK_pump Na+/K+-ATPase Na_in Na+ NaK_pump->Na_in Increased Concentration Ca_channel Na+/Ca2+ Exchanger Ca_in Ca2+ Ca_channel->Ca_in Increased Influx Na_out Na+ K_out K+ Ca_out Ca2+ Na_in->Ca_channel Altered Gradient K_in K+ Contraction Increased Contractility Ca_in->Contraction Molecule This compound Molecule->NaK_pump Inhibition

Application Notes and Protocols for the Quantitative Analysis of 8-Hydroxydigitoxigenin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxydigitoxigenin is a cardenolide, a type of steroid, that is of significant interest in pharmaceutical research due to its potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of such compounds. This document provides a detailed protocol and application notes for the determination of this compound based on established methods for structurally similar cardiac glycosides.

Principle

This method employs reverse-phase HPLC to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. Quantification is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption, typically around 220 nm for cardenolides. The peak area of the analyte is proportional to its concentration in the sample.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following parameters are recommended as a starting point and should be optimized and validated for the specific application.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid dosage form is provided below.

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a volume of methanol (approximately 70% of the flask volume) and sonicate for 15-20 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase if necessary to fall within the calibration range.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a placebo spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Data Presentation

Table 1: HPLC Operational Parameters
ParameterValue
Stationary Phase C18 (Octadecylsilane)
Column Dimensions 4.6 mm (ID) x 250 mm (L), 5 µm (particle size)
Mobile Phase Acetonitrile : Water (65:35, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 220 nm
Injection Volume 20 µL
Table 2: Method Validation Summary (Representative Data)
Validation ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (Recovery %) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD %)
- Repeatability (Intra-day)0.85%≤ 2.0%
- Intermediate (Inter-day)1.25%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results with minor variations.Method remains reliable.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (Stock & Working) hplc_system HPLC System Injection standard_prep->hplc_system sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc_system chrom_separation Chromatographic Separation (C18 Column) hplc_system->chrom_separation uv_detection UV Detection (220 nm) chrom_separation->uv_detection peak_integration Peak Integration & Area Calculation uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for the quantitative analysis of this compound.

Method Validation Pathway

validation_pathway start Method Development validation Method Validation (ICH Guidelines) start->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Logical flow of the HPLC method validation process.

Application Notes and Protocols for In Vitro Studies of 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin is a cardenolide, a class of naturally occurring steroids known for their effects on cardiac muscle. As with other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase pump. Inhibition of this ion pump in cancer cells can trigger a cascade of downstream signaling events, leading to decreased cell viability and induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's anti-cancer properties. The following protocols are generalized for cardiac glycosides and should be optimized for specific cell lines and experimental conditions when studying this compound.

Mechanism of Action

Cardiac glycosides, including this compound, exert their anti-cancer effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This disruption of ion homeostasis activates several signaling pathways, including the Src kinase, Ras/Raf/ERK, and PI3K/Akt pathways, which can culminate in cell cycle arrest and apoptosis.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative IC50 values for the related cardiac glycoside, digitoxin, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound.

Cell LineCancer TypeDigitoxin IC50 (nM)Incubation Time (h)
HeLaCervical Cancer2848
A549Lung CancerNot specifiedNot specified
MHCC97HHepatomaNot specifiedNot specified
HCT116Colon CancerNot specifiedNot specified

Note: These values are for Digitoxin and are intended as a guide.[1] It is crucial to determine the IC50 value of this compound for each specific cell line used in your experiments.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol determines the effect of this compound on the viability of cancer cells. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan (B1609692) product.[2][3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as Src, ERK, and Akt, following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes) or at different concentrations.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control to determine the change in protein phosphorylation.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 8_HDG This compound NaK_ATPase Na+/K+-ATPase 8_HDG->NaK_ATPase Inhibition Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger ↑ [Na+]i Src Src NaK_ATPase->Src Activation Apoptosis Apoptosis Na_Ca_Exchanger->Apoptosis ↑ [Ca2+]i p_Src p-Src Ras Ras p_Src->Ras Activation PI3K PI3K p_Src->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Apoptosis Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt p_Akt->Apoptosis Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CCK-8) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro evaluation.

References

Application Notes: 8-Hydroxydigitoxigenin for Studying Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. This enzyme is responsible for actively transporting sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.[1] The Na+/K+-ATPase is a well-established pharmacological target, most notably for a class of compounds known as cardiac glycosides, which have been used for centuries to treat heart conditions.

8-Hydroxydigitoxigenin is a cardiac glycoside, a derivative of digitoxigenin. Like other cardiac glycosides, it specifically binds to and inhibits the Na+/K+-ATPase, making it a valuable tool for studying the enzyme's function, its role in various physiological processes, and its potential as a therapeutic target. These notes provide an overview of the mechanisms of inhibition and detailed protocols for studying the effects of this compound on Na+/K+-ATPase activity.

Mechanism of Action

The interaction of this compound with Na+/K+-ATPase is multifaceted, affecting both its ion-pumping function and its role as a signal transducer. Cardiac glycosides bind to a specific site on the extracellular face of the α-subunit of the enzyme.[2] This binding locks the enzyme in a phosphorylated conformation, preventing its normal cycle of ion transport.[3] This inhibition leads to two primary downstream signaling cascades.

Pathway 1: Ion Transport Inhibition (The "Classical" Pathway) Inhibition of the pump's activity leads to an increase in the intracellular Na+ concentration. This elevation of intracellular Na+ alters the electrochemical gradient, which reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.[2] In many cell types, particularly cardiac myocytes, this results in an accumulation of intracellular Ca2+, leading to enhanced contractility (a positive inotropic effect).

Pathway 2: Signal Transduction Separate from its pumping function, a sub-population of Na+/K+-ATPase resides in membrane caveolae where it forms a signaling complex with other proteins, including the non-receptor tyrosine kinase Src. The binding of cardiac glycosides, even at low concentrations that may not significantly impact bulk ion transport, can activate this signaling cascade. Activation of Src can trigger further downstream pathways, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Ras-MAPK cascade, which influences processes like cell growth and proliferation.[3]

G Signaling Pathways of Na+/K+-ATPase Inhibition cluster_pump Ion Transport Pathway cluster_signal Signal Transduction Pathway CG This compound NKA_pump Na+/K+-ATPase (Pump Function) CG->NKA_pump Inhibition Na_in ↑ Intracellular [Na+] NKA_pump->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Effect1 Cellular Effects (e.g., Inotropy) Ca_in->Effect1 CG2 This compound NKA_signal Na+/K+-ATPase (Signalosome in Caveolae) CG2->NKA_signal Binding Src Src Kinase Activation NKA_signal->Src EGFR EGFR Transactivation Src->EGFR RasMAPK Ras/MAPK Pathway EGFR->RasMAPK Effect2 Gene Expression, Proliferation, Migration RasMAPK->Effect2

Diagram 1: Dual signaling pathways of Na+/K+-ATPase inhibition.

Quantitative Data for Na+/K+-ATPase Inhibitors

The inhibitory potency of a cardiac glycoside is typically quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively reported, data for its parent compound, digitoxigenin, and other well-studied cardiac glycosides provide a valuable reference for experimental design. Potency can vary depending on the tissue source of the enzyme and the specific isoforms of the Na+/K+-ATPase α-subunit (α1, α2, α3) being targeted.

CompoundTarget/SystemIC50Reference(s)
DigitoxigeninNa+, K+-ATPase (dog kidney medulla)0.06 µM
Ouabain (B1677812)Na+, K+-ATPase (dog kidney medulla)0.8 µM
OuabainA549 cells (kynurenine production)17 nM
DigoxinA549 cells (kynurenine production)40 nM
OuabainMDA-MB-231 cells (kynurenine production)89 nM
DigoxinMDA-MB-231 cells (kynurenine production)~164 nM

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Activity Assay (Phosphate Release)

This protocol measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain or this compound.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine or rabbit kidney medulla).

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4.

  • ATP Solution: 10 mM ATP in water, pH adjusted to 7.0.

  • Inhibitor Stock: this compound and/or Ouabain dissolved in DMSO (e.g., 10 mM stock).

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

  • Phosphate Detection Reagent: Malachite green or similar colorimetric reagent for Pi detection.

  • Phosphate Standard: A solution of known KH2PO4 concentration.

  • 96-well microplate and plate reader.

Procedure:

  • Enzyme Preparation: Thaw the purified enzyme preparation on ice. Dilute to the desired concentration in a suitable buffer. The optimal amount of enzyme should be determined empirically.

  • Reaction Setup: Prepare reaction tubes/wells for "Total Activity", "Inhibitor", and "Ouabain-insensitive Activity".

    • Total Activity: Add assay buffer and an equivalent volume of DMSO (vehicle control).

    • Inhibitor: Add assay buffer and the desired concentration(s) of this compound.

    • Ouabain-insensitive Activity (Control): Add assay buffer and a saturating concentration of ouabain (e.g., 1 mM) to completely inhibit Na+/K+-ATPase activity.

  • Pre-incubation: Add the diluted enzyme to each well. Mix gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind.

  • Initiate Reaction: Start the reaction by adding the ATP solution to each well to a final concentration of 1-3 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding the stopping reagent (TCA).

  • Phosphate Detection: Add the phosphate detection reagent to each well according to the manufacturer's instructions. Allow color to develop.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

  • Calculation:

    • Create a standard curve using the phosphate standard.

    • Determine the amount of Pi released in each sample from the standard curve.

    • Calculate Na+/K+-ATPase specific activity: (Pi from Total Activity) - (Pi from Ouabain-insensitive Activity).

    • Calculate the percent inhibition for each concentration of this compound.

G Workflow: In Vitro Na+/K+-ATPase Activity Assay start Start prep Prepare Reagents: Assay Buffer, ATP, Inhibitor Stocks start->prep setup Set up 96-well plate: - Total Activity (Vehicle) - Inhibitor (this compound) - Control (Ouabain) prep->setup add_enzyme Add diluted Na+/K+-ATPase enzyme to all wells setup->add_enzyme preincubate Pre-incubate at 37°C (10 min) add_enzyme->preincubate start_rxn Initiate reaction by adding ATP preincubate->start_rxn incubate Incubate at 37°C (15-30 min) start_rxn->incubate stop_rxn Stop reaction with TCA incubate->stop_rxn detect Add Phosphate Detection Reagent stop_rxn->detect read Measure Absorbance (e.g., 650 nm) detect->read calc Calculate Pi released & % Inhibition read->calc end End calc->end

Diagram 2: Experimental workflow for an in vitro Na+/K+-ATPase activity assay.
Protocol 2: Cell-Based Functional Assay (Non-Radioactive Rubidium Uptake)

This assay measures the pump's ion transport function in intact cells. Rubidium (Rb+) is a congener of K+ and is transported into the cell by the Na+/K+-ATPase. Inhibition of the pump reduces Rb+ uptake.

Materials:

  • Adherent cell line of interest (e.g., CHO-K1, HEK293) cultured in 96-well plates.

  • Uptake Buffer: A potassium-free physiological salt solution (e.g., 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM Glucose, 10 mM HEPES, pH 7.4).

  • Rb+ Loading Buffer: Uptake Buffer supplemented with 5.4 mM RbCl.

  • Wash Buffer: Cold PBS or similar physiological buffer.

  • Lysis Buffer: e.g., 1% Triton X-100 or 0.1 M HCl.

  • Inhibitor Stock: this compound and Ouabain in DMSO.

  • Detection Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for Rb+ quantification.

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Aspirate the culture medium. Wash cells once with Uptake Buffer.

  • Add Uptake Buffer containing the desired concentrations of this compound, vehicle (DMSO), or a positive control inhibitor (e.g., 5 mM Ouabain for a complete block).

  • Pre-incubate the plate at 37°C for 30-60 minutes.

  • Rubidium Uptake: Aspirate the pre-treatment solution and immediately add the Rb+ Loading Buffer (also containing the respective inhibitors/vehicle).

  • Incubate at 37°C for a defined period (e.g., 30-80 minutes). The time should be optimized to be in the linear uptake range.

  • Wash: Terminate the uptake by rapidly aspirating the Rb+ Loading Buffer and washing the cells 3-4 times with ice-cold Wash Buffer to remove extracellular Rb+.

  • Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Detection: Transfer the lysate to appropriate tubes for Rb+ quantification using ICP-MS or AAS.

  • Calculation:

    • Determine the intracellular Rb+ concentration for each condition.

    • Calculate the percentage of pump-mediated uptake inhibited by this compound relative to the vehicle-treated and ouabain-treated controls.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration following Na+/K+-ATPase inhibition.

Materials:

  • Adherent cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Physiological Salt Solution (PSS): e.g., Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

  • Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • This compound stock solution.

  • Fluorescence imaging system or plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

  • Cell Preparation: Grow cells to 70-80% confluency on the appropriate imaging substrate.

  • Dye Loading: Prepare a loading solution by diluting Fura-2 AM stock to a final concentration of 2-5 µM in PSS. Add Pluronic F-127 (final concentration ~0.02%) to aid dye solubilization.

  • Replace the culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes in the dark.

  • De-esterification: Wash the cells twice with PSS to remove extracellular dye. Incubate in fresh PSS for another 30 minutes at room temperature to allow for complete de-esterification of the AM ester within the cells.

  • Baseline Measurement: Mount the coverslip on the microscope stage or place the plate in the reader. Perfuse with PSS and record the baseline fluorescence ratio (F340/F380).

  • Inhibitor Application: While continuously recording, perfuse the cells with PSS containing the desired concentration of this compound.

  • Data Acquisition: Record the change in the F340/F380 ratio over time. An increase in this ratio corresponds to an increase in intracellular Ca2+.

  • (Optional) Calibration: At the end of the experiment, perform a calibration by adding a Ca2+ ionophore (e.g., ionomycin) in the presence of high extracellular Ca2+ to obtain the maximum ratio (Rmax), followed by a Ca2+ chelator (e.g., EGTA) to obtain the minimum ratio (Rmin). This allows for conversion of ratio values to absolute Ca2+ concentrations.

G Workflow: Intracellular Calcium Measurement with Fura-2 start Start culture Culture cells on glass coverslips/imaging plates start->culture load Prepare Fura-2 AM loading solution (with Pluronic F-127) culture->load incubate_load Incubate cells with dye (37°C, 30-60 min) load->incubate_load wash Wash cells with PSS to remove excess dye incubate_load->wash deesterify Incubate in PSS for de-esterification (RT, 30 min) wash->deesterify baseline Acquire baseline fluorescence (Ratio 340nm/380nm) deesterify->baseline add_inhibitor Apply this compound baseline->add_inhibitor record Record fluorescence ratio change over time add_inhibitor->record calibrate Optional: Calibrate with ionomycin (Rmax) and EGTA (Rmin) record->calibrate end End calibrate->end

Diagram 3: Workflow for measuring intracellular calcium changes.

References

Application Notes and Protocols: 8-Hydroxydigitoxigenin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and methodologies for studying the effects of 8-Hydroxydigitoxigenin, a cardenolide steroid, on cancer cell lines. While specific data for this compound is limited in publicly available research, this document leverages data from the closely related compound, digitoxin (B75463), and other digitoxigenin (B1670572) derivatives to provide a framework for investigation.

Introduction

Cardiac glycosides, traditionally used in the treatment of heart conditions, have garnered increasing interest for their potential as anticancer agents. These compounds, including derivatives of digitoxigenin, have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound, as a derivative of digitoxigenin, is a promising candidate for anticancer research. The following protocols and data, primarily based on studies of digitoxin and other analogues, serve as a guide for evaluating the anticancer properties of this compound.

Data Presentation

The following tables summarize the cytotoxic activities of digitoxin and its derivatives against various cancer cell lines. These values can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3[1]
UACC-62Melanoma33[1]
MCF-7Breast Cancer33[1]

Table 2: Cytotoxicity of Digitoxigenin Neoglycoside Derivatives in A549 Human Lung Adenocarcinoma Cell Line

CompoundIC50 (nM)
Dg1810 ± 1
Dg121600 ± 400

Note: The specific structures of Dg12 and Dg18 are detailed in the referenced study and represent different sugar amine regiochemistry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the prepared drug solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Signaling Pathways and Visualizations

Based on the known mechanisms of related cardiac glycosides, this compound is likely to induce apoptosis through the intrinsic pathway, involving the Bcl-2 family of proteins and subsequent caspase activation. It may also affect cell cycle regulation.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Na+/K+ ATPase Na+/K+ ATPase This compound->Na+/K+ ATPase Inhibits Bcl-2 Bcl-2 Na+/K+ ATPase->Bcl-2 Downregulates Bax Bax Na+/K+ ATPase->Bax Upregulates Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Treatment Treatment Cancer Cell Lines->Treatment Seed Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) This compound Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Assay (Annexin V/PI) This compound Western Blot Western Blot Treatment->Western Blot This compound Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis This compound IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Quantification of Apoptotic Cells Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Conclusion Conclusion IC50 Determination->Conclusion Quantification of Apoptotic Cells->Conclusion Protein Expression Analysis->Conclusion Cell Cycle Distribution->Conclusion

Caption: General experimental workflow for studying this compound.

Cell_Cycle_Arrest This compound This compound G2/M Checkpoint Proteins G2/M Checkpoint Proteins This compound->G2/M Checkpoint Proteins Modulates Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint Proteins->Cell Cycle Arrest Induces

Caption: Postulated effect of this compound on the cell cycle.

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the anticancer potential of this compound. By adapting the methodologies used for similar cardiac glycosides, researchers can systematically evaluate its cytotoxicity, apoptotic induction, and effects on key signaling pathways in various cancer cell lines. The data from related compounds suggest that this compound may exhibit significant anticancer activity, warranting further in-depth investigation.

References

Application Notes and Protocols for 8-Hydroxydigitoxigenin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydigitoxigenin (B1157163) is a cardenolide, a type of cardiac glycoside. These compounds are known for their effects on cardiac muscle contractility and are of interest in various research fields, including cardiovascular diseases and oncology. This document provides detailed application notes and protocols for the administration of this compound in animal models, primarily focusing on rodents (rats and mice). Due to the limited availability of specific data for this compound, some information is extrapolated from closely related cardiac glycosides like digoxin.

Data Presentation

Acute Toxicity Data (Illustrative)

Note: The following data is illustrative and based on general toxicity ranges for cardiac glycosides. Actual LD50 values for this compound must be determined experimentally.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound RatOralData Not Available-
This compound RatIntravenousData Not Available-
This compound MouseOralData Not Available-
This compound MouseIntravenousData Not Available-
Digoxin (for comparison)RatOral~28General Toxicology Data
Digoxin (for comparison)RatIntravenous~17General Toxicology Data
Pharmacokinetic Parameters (Illustrative)

Note: The following pharmacokinetic parameters are illustrative and based on typical values for cardiac glycosides in rats. These must be determined experimentally for this compound.

ParameterOral Administration (Illustrative)Intravenous Administration (Illustrative)
Cmax (Maximum Concentration) Data Not AvailableData Not Available
Tmax (Time to Cmax) Data Not AvailableNot Applicable
t1/2 (Half-life) Data Not AvailableData Not Available
AUC (Area Under the Curve) Data Not AvailableData Not Available
Bioavailability (%) Data Not Available100% (by definition)

Signaling Pathway

The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump in cell membranes, particularly in cardiomyocytes.

G Signaling Pathway of this compound cluster_cell Cell Membrane NaK_ATPase Na+/K+-ATPase Increased_Na Increased Intracellular Na+ NaK_ATPase->Increased_Na Leads to 8_OH_Digitoxigenin This compound 8_OH_Digitoxigenin->NaK_ATPase Inhibits NCX Na+/Ca2+ Exchanger (Reversed) Increased_Na->NCX Increased_Ca Increased Intracellular Ca2+ NCX->Increased_Ca SR_Ca_Release Increased Sarcoplasmic Reticulum Ca2+ Release Increased_Ca->SR_Ca_Release Contraction Increased Myocardial Contractility SR_Ca_Release->Contraction

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl), sterile

  • Corn oil or other suitable vehicle for oral administration

  • Vortex mixer

  • Sterile filters (0.22 µm) for intravenous solutions

Protocol for Intravenous (IV) Administration Solution:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally <5%) to avoid toxicity.

  • Slowly add sterile saline to the DMSO concentrate while vortexing to reach the final desired concentration.

  • Observe the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by adding a co-solvent like PEG400).

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Store the solution appropriately (e.g., at 4°C) and use it within a specified timeframe, ensuring its stability.

Protocol for Oral Gavage Suspension:

  • Weigh the required amount of this compound powder.

  • For a solution, follow the steps for IV preparation, using a vehicle suitable for oral administration (e.g., water with a small amount of co-solvent if necessary).

  • For a suspension, triturate the powder with a small amount of the vehicle (e.g., corn oil, 0.5% methylcellulose (B11928114) in water) to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while mixing continuously to achieve the desired final concentration and a homogenous suspension.

  • Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.

Animal Administration Protocols

Animal Models:

  • Sprague-Dawley rats (male or female, 8-10 weeks old, 200-250 g)

  • C57BL/6 mice (male or female, 8-10 weeks old, 20-25 g)

  • Animals should be acclimatized for at least one week before the experiment.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol for Intravenous (IV) Injection (Rat Tail Vein):

  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Load a sterile syringe (e.g., 27-gauge needle) with the prepared this compound solution.

  • Insert the needle into one of the lateral tail veins and slowly inject the solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any immediate adverse reactions.

Protocol for Oral Gavage (Mouse):

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).

  • Measure the needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion to reach the stomach.

  • Insert the gavage needle into the esophagus via the side of the mouth, advancing it gently. Do not force the needle.

  • Once the needle is in the stomach, slowly administer the this compound suspension/solution.

  • Gently remove the needle.

  • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study involving this compound.

G General Experimental Workflow Dose_Prep Dose Preparation (IV or Oral) Administration This compound Administration Dose_Prep->Administration Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Randomization->Administration Monitoring Monitoring (Clinical Signs, Body Weight) Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Data_Analysis Data Analysis (Pharmacokinetics, Biomarkers) Sample_Collection->Data_Analysis Endpoint Endpoint Analysis (Histopathology, etc.) Sample_Collection->Endpoint

Caption: A typical workflow for in vivo studies.

Conclusion

These application notes and protocols provide a foundational guide for researchers working with this compound in animal models. It is crucial to reiterate that due to the lack of specific published data, preliminary dose-escalation and toxicity studies are essential to establish safe and effective dosing regimens for this compound in any new experimental setup. Careful observation and adherence to ethical guidelines for animal research are paramount for successful and reproducible outcomes.

Application Note: Quantitative Determination of 8-Hydroxydigitoxigenin in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-hydroxydigitoxigenin (B1157163) in biological matrices such as plasma or serum. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This robust method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of this compound.

Introduction

This compound is a metabolite of digitoxin, a cardiac glycoside used in the treatment of heart failure. Accurate and reliable quantification of this metabolite is crucial for understanding its pharmacological and toxicological profile. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • This compound reference standard

  • Digitoxigenin (B1670572) (or a stable isotope-labeled analog of this compound, if available) as an internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma/serum (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma or serum.

Protocol:

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL digitoxigenin in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Digitoxigenin (IS)375.5339.315

Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will likely be the [M+H]+ or [M+Na]+ adduct. Product ions are generated by fragmentation of the precursor ion in the collision cell.

Results and Discussion

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines. A typical calibration curve should have a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) should be determined based on the signal-to-noise ratio (typically >10) and the precision and accuracy at this level.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation Liquid Chromatography (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Preparation of 8-Hydroxydigitoxigenin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 8-Hydroxydigitoxigenin, a cardiac glycoside with potential applications in various research fields, including cancer biology and cardiovascular studies. Due to the limited availability of direct solubility data for this compound, this protocol utilizes solubility information from the structurally related compound, digitoxigenin, as a practical guideline. The protocol includes information on recommended solvents, suggested concentrations, and proper storage conditions. Additionally, a sample experimental protocol for a cell viability assay is provided, along with diagrams illustrating the experimental workflow and the relevant cellular signaling pathways affected by cardiac glycosides.

Introduction

This compound is a cardenolide, a class of naturally derived compounds known for their effects on cardiac muscle. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, thereby affecting cellular contractility and signaling. Recent research has highlighted the potential of cardiac glycosides, including derivatives of digitoxigenin, as anti-cancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and inhibiting transcription factors like NF-κB and HIF-1α.

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This application note provides a standardized procedure for the preparation of this compound stock solutions for in vitro research applications.

Materials and Equipment

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions. Please note that the solubility data is estimated based on the closely related compound, digitoxigenin, due to the lack of specific data for this compound.

ParameterValueSource/Comment
Molecular Formula C₂₃H₃₄O₅-
Molecular Weight 390.5 g/mol -
CAS Number 1049674-06-7[1]
Recommended Solvents DMSO, EthanolBased on common practice for cardiac glycosides.
Estimated Solubility DMSO: ~20 mg/mLEthanol: ~5 mg/mLBased on solubility data for digitoxigenin.
Recommended Stock Concentration 1-10 mM in DMSOA 10 mM stock is a common starting point.
Storage Conditions -20°C for several months[2]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

1. Pre-weighing and Calculation:

  • Tare a sterile microcentrifuge tube on an analytical balance.
  • Carefully weigh a small amount of this compound powder (e.g., 1 mg).
  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

2. Solubilization:

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the pre-weighed this compound.
  • Vortex the tube for 1-2 minutes to facilitate dissolution.
  • If the compound does not fully dissolve, sonicate the tube in a water bath at 37°C for 10-15 minutes.[2] Visually inspect to ensure complete dissolution.

3. Aliquoting and Storage:

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
  • Store the aliquots at -20°C. The stock solution is expected to be stable for several months under these conditions.[2]

Example Application: Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

1. Cell Seeding:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
  • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.
  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh this compound calculate Calculate Solvent Volume weigh->calculate add_solvent Add DMSO calculate->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate at 37°C (if needed) vortex->sonicate aliquot Aliquot into single-use tubes vortex->aliquot sonicate->aliquot store Store at -20°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solutions.

G Signaling Pathways Modulated by this compound cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes compound This compound pump Na+/K+-ATPase compound->pump Inhibits na_ca Na+/Ca2+ Exchanger pump->na_ca Impacts nfkb NF-κB Inhibition pump->nfkb Leads to hif1a HIF-1α Inhibition pump->hif1a Leads to ca ↑ Intracellular Ca2+ na_ca->ca pi3k PI3K/Akt/mTOR Pathway ca->pi3k mapk MAPK/ERK Pathway ca->mapk proliferation ↓ Proliferation pi3k->proliferation mapk->proliferation apoptosis Apoptosis nfkb->apoptosis hif1a->proliferation

Caption: Key signaling pathways affected by this compound.

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. By following these protocols, researchers can ensure the consistency and reliability of their experiments. The provided example of a cell viability assay and the signaling pathway diagram offer a starting point for investigating the biological effects of this promising compound. It is always recommended to consult the specific product datasheet for any lot-specific information and to handle the compound with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: 8-Hydroxydigitoxigenin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct chemical synthesis of 8-Hydroxydigitoxigenin is not widely documented in publicly available scientific literature. Therefore, this guide provides troubleshooting advice based on general principles of steroid hydroxylation, drawing parallels from established methods for the synthesis of related compounds. The protocols and data presented are for illustrative purposes and may require significant optimization for the specific synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis has a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in steroid hydroxylation reactions are a common challenge. The causes can be multifaceted, ranging from suboptimal reaction conditions to substrate decomposition. Here’s a systematic approach to troubleshoot low yields:

  • Reagent Quality: Ensure the purity and activity of your starting material (Digitoxigenin or a derivative), oxidant, and catalyst. Degradation of reagents, especially the oxidant, is a frequent cause of low conversion.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. Steroid solubility can be a limiting factor, so ensure your substrate is adequately dissolved. Over-extension of the reaction time can lead to product degradation.

  • Catalyst System: The catalytic cycle may be inefficient. Consider screening different catalysts and ligands. For instance, in allylic oxidations of other steroids, copper-based catalysts have shown high efficacy.

  • Atmosphere: Some oxidation reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) may improve the yield.

Troubleshooting Decision Tree for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Activity (Starting Material, Oxidant, Catalyst) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Good reagents_bad Reagents Degraded Replace and Repeat check_reagents->reagents_bad Poor optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) reagents_ok->optimize_conditions conditions_ok Conditions Optimized optimize_conditions->conditions_ok Optimized conditions_bad Suboptimal Conditions Adjust and Repeat optimize_conditions->conditions_bad Suboptimal screen_catalysts Screen Different Catalyst Systems (e.g., Cu, Ru, Mn-based) conditions_ok->screen_catalysts catalyst_ok Catalyst System Improved screen_catalysts->catalyst_ok Effective catalyst_bad Inefficient Catalyst Select New Catalyst screen_catalysts->catalyst_bad Ineffective check_atmosphere Control Reaction Atmosphere (Inert Gas vs. Air) catalyst_ok->check_atmosphere atmosphere_ok Atmosphere Controlled check_atmosphere->atmosphere_ok Controlled final_yield Improved Yield atmosphere_ok->final_yield

Caption: A decision-making workflow for troubleshooting low yields in steroid hydroxylation reactions.

Q2: I am observing multiple products in my reaction mixture, leading to difficult purification. How can I improve the selectivity of the hydroxylation?

A2: Poor selectivity is a common issue in C-H functionalization reactions on complex molecules like steroids. Achieving high regio- and stereoselectivity for the C8-hydroxylation is challenging.

  • Directing Groups: If your starting material allows, the introduction of a directing group can guide the oxidant to the desired position.

  • Catalyst Choice: The ligand environment of a metal catalyst plays a crucial role in selectivity. Bulky ligands can block certain reaction sites, favoring others.

  • Protecting Groups: Protect other reactive sites on the digitoxigenin (B1670572) molecule, such as the C3 and C14 hydroxyl groups, to prevent side reactions. The butenolide ring can also be reactive under certain oxidative conditions.

Q3: My starting material is not being consumed completely, even after extended reaction times. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. In such cases, adding the catalyst in portions might help.

  • Insufficient Oxidant: The oxidant might be consumed in side reactions or decompose. Using a slight excess of the oxidant or adding it slowly over time can improve conversion.

  • Poor Solubility: As mentioned, the solubility of steroids can be low in many organic solvents. Screening for a solvent system that better dissolves the starting material is recommended.

Quantitative Data from Analogous Reactions

The following tables summarize yield data for the allylic oxidation of various Δ⁵-steroids, which can serve as a reference for selecting reaction conditions for the hydroxylation of a digitoxigenin-based substrate.

Table 1: Comparison of Catalyst Systems for Allylic Oxidation of Pregnenolone Acetate

Catalyst (mol%)Oxidant (equiv.)SolventTime (h)Temperature (°C)Yield (%)
2-quinoxalinol salen Cu(II) (1)TBHP (10)CH₃CN/CHCl₃127099
RuCl₂(PPh₃)₃ (5)t-BuOOH (2)Benzene242585
Mn(OAc)₃ (10)TBHP (5)Acetonitrile (B52724)242592

Data compiled from analogous reactions in the literature and is for comparative purposes only.

Table 2: Effect of Oxidant on the Yield of 7-keto-Δ⁵-steroids

SubstrateCatalystOxidantYield (%)
CholesterolCrO₃-Pyridine-~60
Pregnenolone Acetate2-quinoxalinol salen Cu(II)TBHP99
DehydroepiandrosteroneRuCl₂(PPh₃)₃t-BuOOH88

This table illustrates how the choice of oxidant can significantly impact the reaction outcome.

Experimental Protocols (Hypothetical Examples)

Disclaimer: The following is a generalized, hypothetical protocol for the hydroxylation of a steroid nucleus and has not been validated for the synthesis of this compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Hypothetical Protocol: Copper-Catalyzed Hydroxylation of a Steroid Precursor

  • Preparation of the Reaction Mixture:

    • To a dry round-bottom flask under an argon atmosphere, add the steroid precursor (1.0 eq), the copper catalyst (e.g., 2-quinoxalinol salen Cu(II) complex, 0.01 eq), and the appropriate solvent (e.g., a mixture of acetonitrile and chloroform).

    • Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of the Reaction:

    • Add the oxidant (e.g., tert-Butyl hydroperoxide (TBHP), 10 eq) dropwise to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 70 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Dry Flask under Inert Gas add_reagents Add Steroid, Catalyst, and Solvent prep_flask->add_reagents add_oxidant Add Oxidant add_reagents->add_oxidant heat_monitor Heat and Monitor by TLC add_oxidant->heat_monitor quench Quench Reaction heat_monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Isolated this compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Technical Support Center: Optimizing 8-Hydroxydigitoxigenin Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 8-Hydroxydigitoxigenin and related hydroxylated cardenolides.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is digitoxigenin (B1670572). Digitoxigenin itself can be isolated from plant sources, such as Digitalis purpurea, or obtained through synthetic routes.[1][2] The introduction of a hydroxyl group at the C8 position is a key chemical transformation.

Q2: What are the typical challenges encountered in the hydroxylation of digitoxigenin?

A2: Hydroxylation of the steroid core, such as digitoxigenin, presents several challenges. These include achieving high regioselectivity to target the C8 position, controlling stereoselectivity, and avoiding over-oxidation or other side reactions.[3][4] The steroid nucleus has multiple potential sites for hydroxylation, making selective functionalization difficult. Moreover, the stability of the cardenolide lactone ring under various reaction conditions must be considered.[5]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the reaction, assessing the purity of the product, and quantifying yields.[6][7][8] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is essential for confirming the molecular weight of this compound and identifying byproducts.[6][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the position of the newly introduced hydroxyl group.[10]

Q4: How can I purify this compound from the reaction mixture?

A4: Purification of hydroxylated cardenolides like this compound typically involves chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common initial purification step.[11] For higher purity, preparative HPLC is often employed.[10][12] The choice of solvent system for chromatography is critical and needs to be optimized based on the polarity of the product and impurities.

Q5: What are the key stability concerns for this compound?

A5: Cardenolides can be sensitive to strongly acidic or basic conditions, which can lead to the opening or rearrangement of the butenolide lactone ring.[5] The stability of this compound during storage should be considered; it is generally recommended to store it in a cool, dry, and dark place.[13] For long-term storage, keeping it as a solid under an inert atmosphere is advisable.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Conversion of Digitoxigenin
Possible Cause Suggested Solution
Inactive or insufficient reagent/catalyst for hydroxylation.- Ensure the quality and activity of the hydroxylating agent. - Optimize the stoichiometry of the reagents. - For enzymatic reactions, verify enzyme activity and cofactor presence.[3][4]
Suboptimal reaction temperature.- Systematically vary the reaction temperature to find the optimum. Some hydroxylations require specific temperature ranges to proceed efficiently.
Poor solubility of digitoxigenin in the reaction solvent.- Select a solvent system in which digitoxigenin is sufficiently soluble at the reaction temperature. Co-solvents may be necessary.
Presence of inhibitors in the reaction mixture.- Purify the starting material (digitoxigenin) to remove any potential inhibitors.
Problem 2: Formation of Multiple Products (Low Regioselectivity)
Possible Cause Suggested Solution
Non-selective hydroxylating agent.- Screen different hydroxylating agents or catalyst systems known for higher regioselectivity in steroid hydroxylation.[4] - Consider using a biocatalytic approach with a specific enzyme (e.g., a cytochrome P450) that can offer high regioselectivity.[3][14][15]
Reaction conditions favoring multiple reaction pathways.- Optimize reaction parameters such as temperature, reaction time, and reagent concentration to favor the desired C8-hydroxylation.
Steric and electronic properties of the substrate.- The inherent reactivity of the digitoxigenin scaffold may lead to hydroxylation at other positions. A multi-step approach involving protecting groups might be necessary to block more reactive sites.
Problem 3: Product Degradation
Possible Cause Suggested Solution
Harsh reaction conditions (e.g., extreme pH, high temperature).- Use milder reaction conditions. Buffer the reaction mixture if necessary to maintain a stable pH. - Reduce the reaction temperature and extend the reaction time if possible.
Instability of the butenolide lactone ring.- Avoid strongly acidic or basic work-up procedures. Neutralize the reaction mixture carefully.[5]
Over-oxidation of the product.- Reduce the amount of the oxidizing agent or use a milder oxidant. - Quench the reaction promptly once the starting material is consumed to prevent further oxidation of the product.
Problem 4: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Co-elution of product with starting material or byproducts. | - Optimize the chromatographic conditions (e.g., solvent gradient, column type) for better separation. - Consider using a different chromatographic technique, such as reversed-phase HPLC if normal-phase is not effective.[6][9] | | Product is unstable on the chromatography stationary phase. | - Use a deactivated stationary phase (e.g., deactivated silica gel). - Perform the chromatography at a lower temperature. | | Presence of baseline impurities in solvents. | - Use high-purity, HPLC-grade solvents for all chromatographic steps. |

Data Presentation

Table 1: Typical HPLC-MS Parameters for Cardenolide Analysis

ParameterValue/ConditionReference
Column C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)[6][9]
Mobile Phase A Water with 0.1% formic acid[6][9]
Mobile Phase B Acetonitrile with 0.1% formic acid[6][9]
Gradient Optimized for separation of starting material and products[6][9]
Flow Rate 0.2 - 0.4 mL/min[6][9]
Column Temperature 30 - 40 °C[6][9]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[6][9]
MS Detection Full scan and/or Selected Ion Monitoring (SIM)[6][9]

Experimental Protocols

General Protocol for the Synthesis of a Hydroxylated Digitoxigenin Analog

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound. All work should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

  • Dissolution of Starting Material: Dissolve digitoxigenin in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add the hydroxylating agent/catalyst system. The choice of reagent is critical and can range from chemical oxidants to biocatalysts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals.

  • Quenching the Reaction: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding an appropriate quenching agent (e.g., a reducing agent for oxidation reactions, or by neutralizing the pH).

  • Work-up: Perform an aqueous work-up to remove water-soluble impurities. This may involve washing the organic layer with water, brine, and then drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by preparative HPLC if necessary, to obtain the pure hydroxylated digitoxigenin analog.

  • Characterization: Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.

Visualizations

experimental_workflow start Start: Digitoxigenin reaction Hydroxylation Reaction start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Work-up monitoring->workup Complete purification Purification (Column Chromatography, prep-HPLC) workup->purification analysis Characterization (NMR, HRMS, HPLC) purification->analysis product End: this compound analysis->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_causes_low Potential Causes for Low Conversion cluster_causes_multi Potential Causes for Multiple Products cluster_causes_degrad Potential Causes for Degradation start Reaction Issue Identified low_conversion Low/No Conversion start->low_conversion multiple_products Multiple Products start->multiple_products degradation Product Degradation start->degradation inactive_reagent Inactive Reagent low_conversion->inactive_reagent bad_temp Suboptimal Temp. low_conversion->bad_temp poor_solubility Poor Solubility low_conversion->poor_solubility nonselective_reagent Non-selective Reagent multiple_products->nonselective_reagent bad_conditions Suboptimal Conditions multiple_products->bad_conditions harsh_conditions Harsh Conditions degradation->harsh_conditions lactone_instability Lactone Instability degradation->lactone_instability

References

8-Hydroxydigitoxigenin solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 8-Hydroxydigitoxigenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cardenolide, a type of steroid, and a derivative of digitoxigenin. Cardenolides are known for their effects on cardiac muscle and are often investigated for their therapeutic potential in various diseases, including heart failure and cancer.

Q2: What are the primary challenges when working with this compound in the lab?

A2: The main challenges are typically related to its limited aqueous solubility and potential for degradation under certain conditions. Ensuring the compound is fully dissolved and stable throughout an experiment is critical for obtaining reliable and reproducible results.

Q3: In which solvents is this compound soluble?

Q4: How should I prepare a stock solution of this compound?

A4: It is advisable to first attempt to dissolve a small amount of the compound in a small volume of an organic solvent like DMSO or ethanol (B145695). Gentle warming and vortexing can aid in dissolution. Once a clear stock solution is obtained, it can be diluted into aqueous buffers for your experiments. Pay close attention to the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.[2]

Q5: What are the typical storage conditions for this compound?

A5: this compound powder should be stored in a tightly sealed container in a cool, dry place.[3] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Precipitation observed when diluting stock solution into aqueous buffer. The aqueous solubility limit has been exceeded.- Decrease the final concentration of this compound in the aqueous medium.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental system.- Consider using a different buffer system or adjusting the pH, as solubility can be pH-dependent.
Compound does not fully dissolve in the initial organic solvent. The chosen solvent is not optimal, or the concentration is too high.- Try a different organic solvent (e.g., if DMSO fails, try ethanol or methanol).- Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.- Reduce the concentration of the stock solution being prepared.
Inconsistent experimental results. Incomplete dissolution or precipitation during the experiment.- Visually inspect all solutions for any signs of precipitation before and during the experiment.- Prepare fresh dilutions from the stock solution for each experiment.- Filter the final working solution through a 0.22 µm filter to remove any undissolved particles.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of compound activity over time in aqueous solution. Hydrolytic degradation. Cardiac glycosides can be susceptible to hydrolysis, particularly in acidic conditions.[5]- Prepare fresh working solutions from a frozen stock solution immediately before each experiment.- Maintain the pH of the aqueous solution in the neutral to slightly basic range if the compound is found to be more stable under these conditions.- Minimize the time the compound spends in aqueous solution, especially at elevated temperatures.
Degradation observed during storage of stock solution. Improper storage conditions.- Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and exposure to moisture.- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Potential degradation due to experimental conditions. Exposure to harsh chemicals (e.g., strong acids, bases, oxidizing agents) or high temperatures.- Assess the compatibility of this compound with all components of your experimental system.- If high temperatures are required, minimize the duration of exposure.- Protect the compound from light if it is found to be light-sensitive.

Experimental Protocols

General Protocol for Preparing a Working Solution of this compound
  • Prepare a Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to achieve a high concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming. The solution should be clear.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Prepare a Working Solution:

    • Thaw a single aliquot of the stock solution.

    • Serially dilute the stock solution in your desired aqueous experimental buffer to the final working concentration.

    • Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including controls.

    • Visually inspect the final working solution for any signs of precipitation.

Signaling Pathways and Experimental Workflows

As a cardiac glycoside, this compound is expected to primarily act by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of downstream signaling events.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 8-HDG This compound NaK_ATPase Na+/K+-ATPase 8-HDG->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt Activates NFkB NF-κB Pathway NaK_ATPase->NFkB Inhibits p53 p53 Synthesis NaK_ATPase->p53 Inhibits MAPK MAPK Pathway (ERK1/2) Src->MAPK Cell_Effects Cellular Effects (Proliferation, Apoptosis, etc.) MAPK->Cell_Effects PI3K_Akt->Cell_Effects NFkB->Cell_Effects p53->Cell_Effects

Caption: Signaling pathways modulated by this compound.

The diagram above illustrates the primary mechanism of action for cardiac glycosides like this compound. Inhibition of the Na+/K+-ATPase pump triggers downstream signaling cascades, including the activation of Src, MAPK, and PI3K/Akt pathways, and the inhibition of NF-κB and p53 synthesis.[6][7][8][9][10][11][12][13] These pathways collectively influence various cellular processes such as cell growth, proliferation, and apoptosis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start This compound (Powder) dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute working Final Working Solution dilute->working treat Treat Cells/System working->treat assay Perform Assay treat->assay data Data Collection assay->data analyze Data Analysis data->analyze results Results analyze->results

Caption: General experimental workflow for using this compound.

This workflow outlines the key steps for preparing and using this compound in a typical laboratory experiment, from dissolving the powder to obtaining final results. Adhering to this workflow can help ensure the consistency and reliability of your experimental outcomes.

References

Technical Support Center: Overcoming Poor Solubility of 8-Hydroxydigitoxigenin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 8-Hydroxydigitoxigenin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: I observed precipitation when I added my this compound stock solution to my aqueous buffer. What is happening and how can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it has poor solubility.[4] The rapid change in solvent polarity causes the compound to precipitate. To prevent this, several strategies can be employed:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4][5]

  • Pre-warmed Media: Always add the compound to pre-warmed (e.g., 37°C) aqueous solutions, as temperature can affect solubility.[4][5]

  • Slow Addition and Mixing: Add the stock solution dropwise while gently vortexing or stirring the aqueous solution to facilitate mixing and prevent localized high concentrations.[4]

  • Lower Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. It may be necessary to work at a lower concentration.[4][5]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general recommendation is to keep the final DMSO concentration at or below 0.5%, with many studies suggesting that concentrations of ≤1% have minimal impact on cell health.[6][7] However, the sensitivity to DMSO can be cell-line dependent.[8][9] It is advisable to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent effects.

Q4: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?

A4: Yes, several alternative formulation strategies can enhance the solubility of hydrophobic compounds:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, forming inclusion complexes and increasing their aqueous solubility.[10][11][12][13][14]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[15][16][17][18] The choice of surfactant and its concentration is critical to avoid any interference with the assay or cellular toxicity.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[19][20]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and other poorly soluble compounds.

Observation Potential Cause Recommended Solution
Immediate precipitation upon addition to aqueous buffer/media The final concentration exceeds the compound's aqueous solubility.[4][5]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[4]
Rapid dilution and solvent exchange.[4]Perform serial dilutions of the stock solution in pre-warmed (37°C) buffer/media.[4][5] Add the compound dropwise while gently vortexing.[4]
The temperature of the aqueous solution is too low.[4]Always use pre-warmed (37°C) buffer/media.[4][5]
Precipitate forms over time in the incubator Temperature fluctuations.Minimize the time culture vessels are outside the incubator.[5]
Interaction with media components (e.g., salts, proteins).[5]Test the solubility in different types of media (e.g., with or without serum).
pH shift in the media due to CO2 environment.[5]Ensure the media is properly buffered for the incubator's CO2 concentration.
Inconsistent or non-reproducible assay results Compound precipitation leading to variable effective concentrations.Visually inspect all solutions for precipitation before use. Prepare fresh dilutions for each experiment.
Cytotoxicity from the solvent (e.g., DMSO).[8][21]Keep the final solvent concentration consistent across all wells and as low as possible (ideally ≤0.5%).[6] Include a vehicle control.
Degradation of the compound in the stock solution.Aliquot the stock solution to minimize freeze-thaw cycles.[5] Store protected from light and at the recommended temperature.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Aqueous Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific aqueous buffer or cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer or cell culture medium of interest

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator at 37°C

  • Microscope or plate reader

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.[5]

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed (37°C) aqueous buffer or medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.[7]

  • Mixing: Vortex each tube or well immediately and thoroughly after adding the stock solution to ensure rapid mixing.[7]

  • Incubation: Incubate the solutions at 37°C for a duration relevant to your experiment (e.g., 1-2 hours or longer).[7]

  • Observation:

    • Visual Inspection: Visually inspect each solution for any signs of precipitation or cloudiness.[4]

    • Microscopic Examination: Place a small drop of each solution on a microscope slide and look for crystals.

    • Quantitative Assessment: If using a 96-well plate, read the absorbance at a wavelength around 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for your experimental conditions.[4]

Protocol 2: Solubilization using a Co-solvent System (DMSO)

Objective: To prepare a working solution of this compound in an aqueous buffer or medium using DMSO as a co-solvent, while minimizing precipitation.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM)

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an Intermediate Dilution (Optional but Recommended): To minimize the solvent shock, first dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).[4]

  • Prepare the Final Working Solution:

    • Aliquot the required volume of pre-warmed aqueous buffer/medium into a sterile tube.

    • While gently vortexing the aqueous solution, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to achieve the desired final concentration.[4] For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).

  • Final Inspection: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for your experiment.[4]

Visualizations

Signaling Pathway: Inhibition of Na+/K+-ATPase

Cardiac glycosides, such as the related compound digitoxin, are known to inhibit the Na+/K+-ATPase pump.[1][3] This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium.

Na_K_ATPase_Inhibition cluster_effects Downstream Effects extracellular Extracellular Space intracellular Intracellular Space membrane NaK_ATPase Na+/K+-ATPase Na_in Na+ K_out K+ NCX Na+/Ca2+ Exchanger Na_out Na+ Ca_in Ca2+ H8D This compound H8D->NaK_ATPase Na_in->NCX 3 Na+ Na_out->NaK_ATPase 3 Na+ K_in K+ K_in->NaK_ATPase 2 K+ Ca_out Ca2+ Ca_out->NCX 1 Ca2+ Ca_increase ↑ [Ca2+]i

Caption: Inhibition of Na+/K+-ATPase by this compound.

Experimental Workflow: Troubleshooting Solubility Issues

This workflow provides a logical sequence of steps to address compound precipitation in your experiments.

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed check_stock Check Stock Solution (Clear? Precipitate?) start->check_stock redissolve Warm (37°C) & Vortex Stock check_stock->redissolve Precipitate check_protocol Review Dilution Protocol check_stock->check_protocol Clear prepare_fresh Prepare Fresh Stock redissolve->prepare_fresh Not Dissolved redissolve->check_protocol Dissolved prepare_fresh->check_protocol use_warm_media Use Pre-warmed (37°C) Media? check_protocol->use_warm_media use_warm_media->check_protocol No, Implement serial_dilution Perform Serial Dilutions? use_warm_media->serial_dilution Yes serial_dilution->check_protocol No, Implement slow_addition Slow Addition with Mixing? serial_dilution->slow_addition Yes slow_addition->check_protocol No, Implement solubility_test Determine Max Soluble Concentration slow_addition->solubility_test Yes lower_concentration Lower Final Concentration solubility_test->lower_concentration Concentration > Max end_success Success: Soluble Solution solubility_test->end_success Concentration ≤ Max lower_concentration->end_success end_persist Issue Persists lower_concentration->end_persist alternative_methods Consider Alternative Solubilization (e.g., Cyclodextrins, Surfactants) alternative_methods->end_success end_persist->alternative_methods

Caption: A workflow for troubleshooting compound precipitation.

References

Technical Support Center: 8-Hydroxydigitoxigenin Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of 8-hydroxydigitoxigenin (B1157163). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, degradation pathways can be inferred from the behavior of similar cardiac glycosides. The most common degradation pathway for cardiac glycosides is the hydrolysis of the glycosidic bonds, leading to the stepwise removal of sugar units.[1] Since this compound is an aglycone (the non-sugar portion), its degradation would likely involve modifications to the steroid nucleus or the lactone ring. Potential degradation pathways include:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis under acidic or basic conditions, leading to an open-ring structure.

  • Oxidation: The hydroxyl groups on the steroid core, including the one at the C8 position, can be oxidized. This can lead to the formation of corresponding ketones or further degradation products.[2][3]

  • Dehydration: Under acidic conditions, loss of water molecules from the steroid nucleus can occur.

  • Isomerization: Changes in stereochemistry may occur at various chiral centers under certain conditions.

Q2: What are the most critical factors influencing the degradation of this compound?

The stability of this compound is influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring.[4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4]

  • Oxidizing agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidation products.[4][5]

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is generally employed for the analysis of cardiac glycoside degradation.[6][7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column is commonly used.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.[8][10] Techniques like UHPLC-Q-TOF-MS can provide high-resolution mass data for accurate mass measurements and elemental composition determination.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for volatile degradation products, potentially after derivatization.[6]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram.

  • Question: I am analyzing a sample of this compound and see several unexpected peaks that are not present in my reference standard. What could be the cause?

  • Answer: Unexpected peaks are often indicative of degradation products or impurities.

    • Check your sample handling and storage: Was the sample exposed to high temperatures, light, or non-neutral pH for an extended period? Improper storage can lead to degradation.

    • Evaluate your mobile phase: Ensure the pH of your mobile phase is compatible with the stability of your compound.

    • Consider excipient interference: If you are analyzing a formulated product, the excipients may be degrading or interfering with the analysis. Analyze a placebo sample to rule this out.[12]

    • Perform a forced degradation study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light).[4][13] If the peaks increase in size under these conditions, they are likely degradation products.

Issue 2: The peak area of my this compound is decreasing over time.

  • Question: I have prepared a solution of this compound, and upon re-analysis, I observe a significant decrease in the peak area of the parent compound. Why is this happening?

  • Answer: A decrease in the parent peak area suggests that the compound is degrading.

    • Assess solution stability: this compound may not be stable in the solvent you are using for an extended period. It is crucial to determine the solution stability during method development.

    • Investigate for co-eluting peaks: It is possible that a degradation product is co-eluting with your main peak, leading to an apparent decrease in purity. A peak purity analysis using a photodiode array (PDA) detector or mass spectrometer can help to investigate this.

    • Check for adsorption: The compound might be adsorbing to the surface of your sample vials or HPLC column. Using silanized vials can sometimes mitigate this issue.

Issue 3: I am having difficulty identifying the structure of an unknown degradation product.

  • Question: I have identified a major degradation product using HPLC-UV, but I am unable to determine its structure. What should I do?

  • Answer: Structural elucidation of unknown impurities requires more advanced analytical techniques.

    • Utilize LC-MS: Analyze your degraded sample using LC-MS to obtain the molecular weight of the unknown peak. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the structure.[11]

    • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF-MS can provide an accurate mass measurement, which allows you to propose a molecular formula.[11]

    • Isolation and NMR: For definitive structural confirmation, you may need to isolate the degradation product using preparative HPLC and then analyze it by NMR spectroscopy.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 2 hours (or until approximately 5-20% degradation is observed).[12]

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 2 hours (or until approximately 5-20% degradation is observed).[12]

    • Neutralize the solution with 0.1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours (or until approximately 5-20% degradation is observed).[12]

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a photostability chamber (with UV and visible light) for a specified duration as per ICH guidelines.

    • Prepare solutions from the stressed samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

    • Identify and quantify the degradation products.

    • Characterize the major degradation products using LC-MS.

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (RRT)
0.1 N HCl2 hours60°C15.220.85
0.1 N NaOH2 hours60°C18.530.78, 0.92
3% H₂O₂24 hoursRoom Temp12.821.15
Heat (Solid)48 hours70°C5.110.85
Photolytic7 days25°C8.311.25

RRT = Relative Retention Time

Visualizations

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products 8-OH-Digitoxigenin 8-OH-Digitoxigenin Hydrolysis_Product Open-ring Product 8-OH-Digitoxigenin->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidized Product (e.g., Ketone) 8-OH-Digitoxigenin->Oxidation_Product Oxidation Dehydration_Product Dehydrated Product 8-OH-Digitoxigenin->Dehydration_Product Acid/Heat

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_stress Stress Testing cluster_analysis Analysis & Identification Forced_Degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) HPLC_UV HPLC-UV/PDA Analysis (Separation & Quantification) Forced_Degradation->HPLC_UV LC_MS LC-MS/MS Analysis (Molecular Weight & Fragmentation) HPLC_UV->LC_MS Unknown Peak Detected Isolation Preparative HPLC (Isolation of Unknown) LC_MS->Isolation Structure not Confirmed NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR

Caption: Workflow for identification of unknown degradation products.

References

preventing degradation of 8-Hydroxydigitoxigenin in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 8-Hydroxydigitoxigenin to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for several months to years.

Q2: Can I store this compound in solution?

A2: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry (anhydrous) organic solvent such as DMSO or ethanol, store at -20°C or lower, and use as soon as possible. Avoid aqueous solutions for storage as they can facilitate hydrolysis.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound, inferred from related cardiac glycosides, are:

  • Acid Hydrolysis: The glycosidic linkage is susceptible to cleavage under acidic conditions, which would not be a primary concern for the aglycone this compound itself but is critical for its glycoside precursors. The lactone ring can also be hydrolyzed under strong acidic or basic conditions.[2][3][4][5]

  • Oxidation: The presence of the 8-hydroxy group and other hydroxyl groups on the steroid nucleus makes the molecule susceptible to oxidation.[6][7] Oxidizing agents or exposure to air and light can promote the formation of degradation products.

  • Photodegradation: Like many complex organic molecules, this compound may be sensitive to light. Exposure to UV or broad-spectrum light can lead to degradation.

Q4: How does the 8-hydroxy group affect the stability of the molecule compared to digitoxigenin?

A4: The introduction of a hydroxyl group to a steroid core can influence its stability.[1][8][9][10] The 8-hydroxy group may increase the molecule's polarity and could potentially make it more susceptible to oxidation compared to its non-hydroxylated counterpart, digitoxigenin. However, it may also alter the electronic environment of the molecule in a way that could enhance stability in other aspects. Specific stability studies on this compound are needed for a definitive answer.

Q5: What are the visible signs of degradation?

A5: Visible signs of degradation of the solid compound can include a change in color (e.g., from white/off-white to yellow or brown) or a change in the physical state of the powder. For solutions, the appearance of discoloration or precipitation may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the purity and integrity of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound stock solution.Prepare fresh stock solutions from the solid compound. Verify the purity of the solid compound using HPLC. Ensure proper storage of stock solutions (anhydrous solvent, -20°C or -80°C, protected from light).
Appearance of unexpected peaks in HPLC analysis Degradation has occurred during storage or sample preparation.Review storage conditions and handling procedures. Check for potential contaminants in solvents and vials. Perform a forced degradation study to identify potential degradation products.
Inconsistent experimental results Inconsistent purity of this compound between aliquots or experiments.Re-qualify the current batch of the compound. Ensure homogenous aliquoting of the solid compound. Use a validated analytical method to check purity before each experiment.
Precipitation in stock solution Poor solubility or degradation.Warm the solution gently and sonicate to redissolve. If precipitation persists, it may be a degradation product. Prepare a fresh solution. Consider using a different solvent system if solubility is an issue.

Quantitative Data on Degradation

Table 1: Influence of pH and Temperature on the Hydrolysis of Digitoxin (37°C) [4]

pHIncubation Time (minutes)% Digitoxin Remaining
11038.6%
1605.9%
260>80% (estimated)
390Minimal degradation

Table 2: Influence of Temperature on the Hydrolysis of Digitoxin (pH 1) [4]

TemperatureIncubation Time (minutes)% Digitoxin Remaining
37°C120<5%
22°C12055%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • HPLC-grade formic acid or phosphoric acid

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards at appropriate concentrations (e.g., 0.1 mg/mL).

4. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.[11][12][13][14][15]

1. Preparation of Samples:

  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound and the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis:

  • Analyze the stressed samples using the developed stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions if degradation is too low or too high.

Visualizations

This compound This compound Acid_Hydrolysis Acid Hydrolysis This compound->Acid_Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Degradation_Products_1 Lactone Ring Cleavage Products Acid_Hydrolysis->Degradation_Products_1 Degradation_Products_2 Oxidized Products Oxidation->Degradation_Products_2 Degradation_Products_3 Photolytic Products Photodegradation->Degradation_Products_3

Caption: Major degradation pathways for this compound.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Outcome Start Prepare 1 mg/mL solution of this compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Neutralize Neutralize/Stop Reaction Stress->Neutralize HPLC Inject into HPLC System Neutralize->HPLC Detect Analyze Chromatogram for Parent Peak and Degradants HPLC->Detect Evaluate Evaluate Peak Purity and Mass Balance Detect->Evaluate Report Stability-Indicating Method and Degradation Profile Evaluate->Report

Caption: Workflow for a forced degradation study.

References

addressing variability in 8-Hydroxydigitoxigenin bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in 8-Hydroxydigitoxigenin bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardenolide, a type of cardiac glycoside. Its primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1][2][3] This inhibition leads to an increase in intracellular sodium ions, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[1][3] This increase in intracellular calcium is responsible for the cardiotonic effects of cardiac glycosides and is also implicated in their potential anti-cancer activities.[1][4]

Q2: I am observing high variability in my cytotoxicity assay results with this compound. What are the potential causes?

High variability in cytotoxicity assays can arise from multiple factors, which can be broadly categorized as issues related to cell culture, the experimental procedure, or the compound itself. A systematic approach to troubleshooting is crucial to identify the source of the variability.[5]

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or lower.[5] When preparing working solutions, the stock should be diluted in pre-warmed cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) and consistent across all wells to avoid solvent-induced toxicity.[6]

Q4: How can I assess the stability of this compound in my cell culture medium?

Compound stability in cell culture medium is a critical factor for reproducible results.[7][8] You can assess stability by incubating this compound in your specific cell culture medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the medium and analyze the concentration of the compound using a validated analytical method like HPLC or LC-MS/MS.[7][9] A significant decrease in concentration over time indicates instability.

Q5: What are typical IC50 values for this compound?

The IC50 value of this compound can vary significantly depending on the cell line, assay conditions (e.g., incubation time, cell density), and the specific cytotoxicity assay used.[10][11] It is essential to establish the IC50 value in your specific experimental system and to include appropriate positive and negative controls in every experiment.

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assays

This guide addresses common issues leading to inconsistent results in cytotoxicity assays such as MTT, MTS, or CellTox™ Green assays.

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette with care and allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.[5][12]
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or culture medium.[13]
Variations in Cell Health and Passage Number Use cells from a consistent and low passage number range. Ensure cells are in the logarithmic growth phase with high viability (>90%) before seeding for experiments.[5][14]
Compound Instability or Precipitation Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells for any signs of compound precipitation. If solubility is an issue, consider using a different solvent or formulation, though this may require re-validation.[15][16]
Incomplete Solubilization of Reagents (e.g., formazan (B1609692) in MTT assay) Ensure complete mixing and solubilization of assay reagents by gentle shaking on an orbital shaker. Visually inspect wells to confirm complete dissolution before reading the plate.[5]
Presence of Bubbles Be careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings. If bubbles are present, they can sometimes be removed with a sterile needle.[17]
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if compatible with your cells. Be aware that changes in serum concentration can affect cell growth and sensitivity.[10][18]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.[14][19]
Guide 2: Inconsistent Results in Na+/K+-ATPase Inhibition Assays

This guide focuses on troubleshooting issues specific to Na+/K+-ATPase activity assays.

Potential Cause Recommended Action
Variability in Enzyme Preparation Activity Ensure consistent preparation of the Na+/K+-ATPase enzyme source (e.g., microsomal fractions). Perform a protein concentration assay to normalize the amount of enzyme used in each reaction.[20]
Sub-optimal Assay Conditions Optimize the concentrations of ATP, Mg2+, Na+, and K+ in your assay buffer. The inhibitory activity of cardiac glycosides can be sensitive to the ionic environment.[3][21]
Inaccurate Phosphate (B84403) Detection If using a malachite green-based assay for phosphate detection, ensure the standard curve is linear and covers the expected range of phosphate generated. Be mindful of potential interference from components in your sample.[20]
High Background ATPase Activity The total ATPase activity measured may include contributions from other ATPases. The specific Na+/K+-ATPase activity is determined by subtracting the ouabain-insensitive activity from the total activity. Ensure you are using an appropriate concentration of ouabain (B1677812) (a known Na+/K+-ATPase inhibitor) to fully inhibit the enzyme.[22][23]
Inconsistent Incubation Times and Temperatures Use a calibrated incubator or water bath to ensure a consistent temperature. Precisely control the incubation time for the enzymatic reaction.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when adding small volumes of enzyme or inhibitor solutions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol outlines a general procedure for determining the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension per well in a 96-well plate. The optimal cell number will vary depending on the cell line and should be determined empirically.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[24]

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[24]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with CCK-8, no cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Na+/K+-ATPase Activity Assay (Phosphate Detection)

This protocol provides a general method for measuring the inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Na+/K+-ATPase enriched membrane preparation (e.g., from tissue homogenates)

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)[25]

  • ATP solution

  • This compound

  • Ouabain (for positive control)

  • Phosphate standard solution

  • Malachite green reagent (or other phosphate detection reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of this compound and a high concentration of ouabain (e.g., 1 mM) in the assay buffer.[25]

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total ATPase activity: Enzyme preparation + Assay Buffer

      • Ouabain-insensitive activity: Enzyme preparation + Assay Buffer with ouabain

      • Inhibitor wells: Enzyme preparation + Assay Buffer with different concentrations of this compound

    • Add the enzyme preparation to each well. The amount of protein will need to be optimized.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a specific concentration of ATP to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The reaction time should be within the linear range of phosphate production.[20]

  • Phosphate Detection:

    • Stop the reaction by adding the phosphate detection reagent (e.g., malachite green reagent).

    • Allow time for color development according to the reagent manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).[20]

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Determine the amount of phosphate produced in each well from the standard curve.

    • Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.

    • Calculate the percentage inhibition of Na+/K+-ATPase activity for each concentration of this compound.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting High Bioassay Variability start High Variability Observed cat1 Categorize Potential Sources start->cat1 sub1 Compound-Related cat1->sub1 sub2 Cell Culture-Related cat1->sub2 sub3 Assay Protocol-Related cat1->sub3 c1_1 Check Stability in Media sub1->c1_1 c2_1 Verify Cell Health & Passage No. sub2->c2_1 c3_1 Review Pipetting Technique sub3->c3_1 c1_2 Verify Solubility c1_1->c1_2 c1_3 Assess Purity c1_2->c1_3 end_node Consistent Results c1_3->end_node c2_2 Check for Mycoplasma c2_1->c2_2 c2_3 Standardize Seeding Density c2_2->c2_3 c2_3->end_node c3_2 Optimize Incubation Times c3_1->c3_2 c3_3 Check for Reagent Issues c3_2->c3_3 c3_3->end_node

Caption: A logical workflow for troubleshooting high variability in bioassay results.

Signaling_Pathway This compound Mechanism of Action compound This compound pump Na+/K+-ATPase compound->pump Inhibition na_in ↑ Intracellular Na+ pump->na_in Leads to ca_ex Na+/Ca2+ Exchanger na_in->ca_ex Alters Gradient ca_in ↑ Intracellular Ca2+ ca_ex->ca_in Promotes Influx effect Cellular Effects (e.g., Cytotoxicity, Cardiotonicity) ca_in->effect

Caption: Simplified signaling pathway for this compound's mechanism of action.

Experimental_Workflow General Cytotoxicity Assay Workflow step1 1. Seed Cells in 96-well Plate step2 2. Incubate (24h) step1->step2 step3 3. Treat with This compound step2->step3 step4 4. Incubate (24-72h) step3->step4 step5 5. Add Viability Reagent step4->step5 step6 6. Incubate (1-4h) step5->step6 step7 7. Measure Signal (Absorbance/Fluorescence) step6->step7 step8 8. Analyze Data (Calculate IC50) step7->step8

Caption: A typical experimental workflow for a cell-based cytotoxicity assay.

References

Technical Support Center: Optimizing 8-Hydroxydigitoxigenin Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution for 8-Hydroxydigitoxigenin in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: For the analysis of cardiac glycosides like this compound, a reversed-phase HPLC method is commonly employed.[1][2] A good starting point would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724).[1][3] The addition of an acid modifier, such as formic or phosphoric acid, to the mobile phase can improve peak shape.[1] Detection is typically performed using a UV detector set at approximately 220 nm, as cardiac glycosides exhibit strong absorbance at this wavelength.[1][3] A flow rate between 0.8 and 1.5 mL/min is generally recommended to balance resolution and analysis time.[1]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing in the HPLC analysis of compounds like this compound can arise from several factors. One common cause is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[4][5]

Troubleshooting Peak Tailing:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing unwanted interactions. For acidic silanols, operating at a lower pH (e.g., by adding formic or phosphoric acid) can improve peak shape.[5]

  • Buffer Concentration: Ensure your mobile phase has sufficient buffer capacity (typically 20-50 mM) to maintain a stable pH.[6]

  • Column Choice: Using a highly deactivated or end-capped column can minimize the number of accessible silanol groups.[5]

  • Column Overload: Injecting too much sample can lead to peak tailing.[4] Try diluting your sample to see if the peak shape improves.

  • Column Contamination or Degradation: If the column is old or has been used with complex matrices, the inlet frit may be partially blocked, or the stationary phase may be degraded.[7] Backflushing the column or replacing it may be necessary.[7]

Q3: I am observing co-elution of my this compound peak with an impurity. How can I improve the resolution?

A3: Co-elution occurs when two or more compounds elute from the column at the same time. To improve resolution, you can adjust the selectivity, efficiency, or retention of your HPLC method.

Strategies to Improve Resolution:

  • Modify Mobile Phase Composition:

    • Organic Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention and may improve the separation of closely eluting peaks.

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention times and selectivity.[8][9]

  • Change Column Chemistry: If modifying the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity compared to a standard C18 column, particularly for compounds with aromatic rings.

  • Optimize Temperature: Lowering the column temperature can increase retention and potentially improve resolution for some compounds.[10] Conversely, increasing the temperature can improve efficiency and sometimes alter selectivity.[10]

  • Adjust Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and better resolution, though it will increase the analysis time.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Resolution

This guide provides a step-by-step workflow for systematically troubleshooting and improving the peak resolution of this compound.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Adjustment start Poor Peak Resolution (Tailing, Co-elution) check_system Check System Suitability (Pressure, Leaks, Baseline) start->check_system mobile_phase Optimize Mobile Phase check_system->mobile_phase System OK column_params Adjust Column Parameters mobile_phase->column_params Resolution Still Poor mp_ratio Adjust Organic Solvent % column_chem Change Column Chemistry column_params->column_chem Resolution Still Poor cp_temp Vary Temperature end_good Acceptable Resolution column_chem->end_good Resolution Improved end_bad Consult Manufacturer/ Further Method Development column_chem->end_bad No Improvement mp_ph Modify pH (add acid) mp_solvent Change Organic Solvent (ACN vs. MeOH) mp_solvent->end_good Resolution Improved cp_flow Decrease Flow Rate cp_flow->end_good Resolution Improved Peak_Tailing_Troubleshooting start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/ Void Formation start->cause3 cause4 Extra-column Dead Volume start->cause4 solution1a Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1a solution1b Use End-capped Column cause1->solution1b solution2 Reduce Sample Concentration/ Injection Volume cause2->solution2 solution3a Backflush Column cause3->solution3a solution3b Replace Column cause3->solution3b solution4 Check and Optimize Tubing and Connections cause4->solution4

References

minimizing off-target effects of 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-Hydroxydigitoxigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experimentation. Given the limited specific data exclusively for this compound, this guide draws upon the broader knowledge of cardiac glycosides, a class of compounds to which it belongs. We encourage researchers to use this information as a starting point and to conduct thorough validation experiments for their specific systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Like other cardiac glycosides, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1] This disruption of ion homeostasis can trigger various downstream signaling cascades.

Q2: What are the potential off-target effects of cardiac glycosides?

A2: The most well-documented off-target effect of cardiac glycosides is cardiotoxicity, which can manifest as arrhythmias and other cardiac dysfunctions.[2] Beyond the heart, off-target effects can arise from interactions with other cellular components or the triggering of unintended signaling pathways. For instance, some cardiac glycosides have been shown to interact with targets like hypoxia-inducing factor 1α (HIF-1α) and nuclear factor kappa B (NF-κB).[3] It is crucial to experimentally determine the off-target profile of this compound in the specific biological context being studied.

Q3: How can I differentiate between on-target (Na+/K+-ATPase inhibition) and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is critical for data interpretation. A common strategy involves using a combination of experimental controls. This can include using a structurally related but inactive compound as a negative control, or rescuing the observed phenotype by overexpressing the target protein (Na+/K+-ATPase). Additionally, comparing the effects of this compound in cell lines with varying sensitivities to Na+/K+-ATPase inhibition can provide valuable insights.

Q4: What are some general strategies to minimize off-target effects of this compound?

A4: Minimizing off-target effects starts with careful experimental design. Using the lowest effective concentration of this compound is crucial. Performing dose-response studies and determining the IC50 for the on-target effect can help in selecting an appropriate concentration range. Additionally, validating key findings in multiple cell lines or experimental models can help to identify effects that are not cell-type specific and are more likely to be on-target.

Troubleshooting Guides

Problem: High Cytotoxicity Observed at Low Concentrations
Potential Cause Troubleshooting Steps
High sensitivity of the cell line to Na+/K+-ATPase inhibition. Determine the IC50 of this compound in your specific cell line using a cell viability assay. Compare this to the IC50 for Na+/K+-ATPase inhibition if known.
Off-target cytotoxic effects. Test the effect of this compound in a panel of cell lines with varying expression levels of Na+/K+-ATPase. If cytotoxicity does not correlate with pump expression, off-target effects are likely.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control.
Compound instability. Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles.
Problem: Inconsistent or Irreproducible Experimental Results
Potential Cause Troubleshooting Steps
Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and growth conditions. Monitor for any signs of contamination.
Inaccurate compound concentration. Verify the concentration of your stock solution. Use calibrated pipettes for dilutions.
Time-dependent effects. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect without significant secondary effects.
Assay variability. Ensure your readout assay is within its linear range and is not affected by the compound itself (e.g., autofluorescence). Include appropriate positive and negative assay controls.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various cardiac glycosides on Na+/K+-ATPase and their cytotoxic effects on different cancer cell lines. This data can be used as a reference for designing experiments with this compound, although specific values for this compound need to be determined empirically.

Cardiac GlycosideTarget/Cell LineIC50 (nM)Reference
OuabainMDA-MB-231 (Kynurenine Production)89[4]
DigoxinMDA-MB-231 (Kynurenine Production)~164[4]
OuabainA549 (Kynurenine Production)17[4]
DigoxinA549 (Kynurenine Production)40[4]
Digitoxigenin (B1670572)Na+, K+-ATPase0.06 µM[5]
OuabainNa+, K+-ATPase0.8 µM[5]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Viability Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value using a suitable software.

Protocol 2: Preliminary Off-Target Screening using a Cell Line Panel
  • Cell Line Selection: Select a panel of cell lines with diverse origins and known differences in their sensitivity to Na+/K+-ATPase inhibitors.

  • IC50 Determination: Determine the IC50 for cytotoxicity of this compound in each cell line using the protocol described above.

  • Na+/K+-ATPase Expression Analysis: Quantify the expression level of the Na+/K+-ATPase alpha subunit (the primary binding site for cardiac glycosides) in each cell line using techniques like Western blotting or qPCR.

  • Correlation Analysis: Plot the IC50 values against the Na+/K+-ATPase expression levels. A strong correlation suggests that the observed cytotoxicity is primarily an on-target effect. A lack of correlation may indicate the presence of significant off-target effects in certain cell lines.

Visualizations

Signaling_Pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger (reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ Signaling Downstream Signaling (e.g., Apoptosis, Proliferation changes) Ca_in->Signaling NCX->Ca_in

Caption: Primary signaling pathway of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Observe Phenotype with This compound B Correlate with Na+/K+-ATPase expression/activity A->B C Rescue with Na+/K+-ATPase overexpression A->C D Use inactive analog (if available) A->D E Phenotype persists despite Na+/K+-ATPase rescue C->E No Rescue F Screen against a panel of other targets E->F G Identify alternative binding partners F->G

Caption: Workflow for differentiating on- and off-target effects.

Troubleshooting_Logic Start Inconsistent Results Check_Conc Verify Compound Concentration & Stability Start->Check_Conc Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol & Timings Start->Check_Protocol Problem_Solved Results are Reproducible Check_Conc->Problem_Solved Issue Resolved Further_Investigation Consider Off-Target Effects or Assay Interference Check_Conc->Further_Investigation No Issue Found Check_Cells->Problem_Solved Issue Resolved Check_Cells->Further_Investigation No Issue Found Check_Protocol->Problem_Solved Issue Resolved Check_Protocol->Further_Investigation No Issue Found

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Cell Viability Assays and 8-Hydroxydigitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are assessing the effects of 8-Hydroxydigitoxigenin on cell viability. Cardiac glycosides, such as this compound, can interfere with common cell viability assays, leading to inaccurate results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and obtain reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that can affect cell viability assays?

A1: this compound belongs to the class of cardiac glycosides, which are potent inhibitors of the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis can trigger a cascade of signaling events leading to apoptosis (programmed cell death).[2]

Q2: I am observing unexpectedly high cell viability in my MTT assay after treating cells with this compound. Is this a real effect?

A2: Not necessarily. Cardiac glycosides are known to have reducing properties that can directly reduce tetrazolium salts like MTT to the colored formazan (B1609692) product, independent of cellular metabolic activity.[3] This leads to a false-positive signal, making the cells appear more viable than they actually are.

Q3: Are there alternative assays that are less prone to interference by this compound?

A3: Yes, several alternative assays are recommended. ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are generally more reliable as they measure the ATP content of viable cells and are less susceptible to interference from compounds with reducing potential.[4] Other alternatives include direct cell counting methods (e.g., Trypan Blue exclusion) or assays that measure membrane integrity, like the LDH release assay.[5]

Q4: Can this compound interfere with the LDH assay?

A4: While less common than with tetrazolium-based assays, interference with the LDH (lactate dehydrogenase) assay is possible. Some compounds can inhibit LDH enzyme activity or interact with the assay reagents.[6] It is always recommended to perform a cell-free control to test for any direct interaction between this compound and the LDH assay components.

Q5: How can I confirm that the cell death I am observing is due to apoptosis?

A5: To confirm that this compound is inducing apoptosis, you can perform assays that measure specific markers of apoptosis. These include assays for caspase activation (e.g., caspase-3/7, -8, -9), which are key mediators of the apoptotic pathway.[7][8] The mechanism for cardiac glycosides often involves the intrinsic and extrinsic apoptosis pathways.[8]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell viability assays.

Issue 1: Inconsistent or Unexpectedly High Readings in Tetrazolium-Based Assays (MTT, XTT)
Possible Cause Troubleshooting Steps
Direct Reduction of Tetrazolium Salt 1. Perform a Cell-Free Control: In a 96-well plate, add your cell culture medium and this compound at the same concentrations used in your experiment, but without cells. 2. Add the tetrazolium reagent (MTT or XTT) and incubate for the same duration as your cellular assay. 3. Measure the absorbance. A significant increase in absorbance in the absence of cells indicates direct reduction of the tetrazolium salt.
Data Correction If direct reduction is observed, subtract the absorbance values from the cell-free control wells from your experimental wells containing cells.
Recommendation For more reliable results, switch to a non-tetrazolium-based assay such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method.[4]
Issue 2: Discrepancies Between Different Viability Assays
Possible Cause Troubleshooting Steps
Different Cellular Parameters Measured 1. Understand the Assay Principle: Recognize that different assays measure different aspects of cell health (e.g., metabolic activity, ATP levels, membrane integrity). 2. Use Orthogonal Methods: Use at least two assays based on different principles to confirm your results. For example, combine an ATP-based assay with a membrane integrity assay (LDH).
Time-Dependent Effects The kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and this compound concentration.
Issue 3: High Background in LDH Assay
Possible Cause Troubleshooting Steps
Serum LDH Activity Cell culture medium supplemented with serum contains LDH, which can contribute to background signal. Use a serum-free medium for the final incubation step before performing the LDH assay, or use a medium-only control to subtract the background.
Compound Interference Perform a cell-free control by adding this compound to a known amount of LDH enzyme to check for direct inhibition or enhancement of enzyme activity.

Experimental Protocols

MTT Cell Viability Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.

Methodology:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP.

Methodology:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and appropriate controls.

  • Incubate for the desired treatment period.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

LDH Cytotoxicity Assay

Principle: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Methodology:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and appropriate controls. Include a maximum LDH release control by treating some wells with a lysis buffer.

  • Incubate for the desired treatment period.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate at room temperature for the recommended time, protected from light.

  • Add the stop solution.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Visualizations

Assay_Selection_Workflow Assay Selection Workflow for this compound start Start: Assess Cell Viability with This compound tetrazolium_assay Use Tetrazolium-Based Assay (e.g., MTT, XTT)? start->tetrazolium_assay cell_free_control Perform Cell-Free Control: Add compound to medium without cells, add tetrazolium reagent. tetrazolium_assay->cell_free_control Yes alternative_assay Consider Alternative Assay tetrazolium_assay->alternative_assay No interference Interference Observed? cell_free_control->interference correct_data Correct Data by Subtracting Cell-Free Absorbance interference->correct_data Yes end Reliable Viability Data interference->end No correct_data->end atp_assay ATP-Based Assay (e.g., CellTiter-Glo) alternative_assay->atp_assay ldh_assay LDH Release Assay alternative_assay->ldh_assay cell_counting Direct Cell Counting (e.g., Trypan Blue) alternative_assay->cell_counting atp_assay->end ldh_assay->end cell_counting->end

Caption: Workflow for selecting a suitable cell viability assay when working with this compound.

Cardiac_Glycoside_Apoptosis_Pathway General Apoptotic Signaling Pathway of Cardiac Glycosides compound This compound (Cardiac Glycoside) na_k_atpase Na+/K+-ATPase compound->na_k_atpase Inhibits ion_imbalance ↑ Intracellular Na+ ↑ Intracellular Ca2+ na_k_atpase->ion_imbalance mitochondria Mitochondria ion_imbalance->mitochondria Induces Stress caspase8 Caspase-8 Activation (via Death Receptors) ion_imbalance->caspase8 Can also trigger cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the apoptotic pathway typically induced by cardiac glycosides.

References

Validation & Comparative

8-Hydroxydigitoxigenin vs. Digitoxin: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxin (B75463), a well-known cardiac glycoside, has garnered significant interest in oncology for its potent cytotoxic effects against various cancer cell lines. Its therapeutic potential is primarily attributed to the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events culminating in cell death.[1][2][3] 8-Hydroxydigitoxigenin (B1157163) is a metabolite of digitoxin, however, publicly available experimental data directly comparing the cytotoxicity of this compound to its parent compound, digitoxin, is currently limited.

This guide provides a comparative overview of the cytotoxic profiles of digitoxin and its aglycone, digitoxigenin (B1670572), based on available experimental data. This information can serve as a valuable reference for researchers interested in the structure-activity relationships of cardiac glycosides and the potential cytotoxic mechanisms of digitoxin metabolites. While direct data for this compound is not available, the data presented for digitoxin and digitoxigenin can offer insights into the expected cytotoxic properties of closely related analogs.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for digitoxin and its aglycone, digitoxigenin, in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are a standard measure of cytotoxicity.

CompoundCell LineCancer TypeMean IC50 (nM)
Digitoxin Pancreatic Cancer Cell Lines (Panel of 6)Pancreatic Cancer124[4]
TK-10Renal Adenocarcinoma3 - 33[5]
HeLaCervical Carcinoma2340[6]
Digitoxigenin Pancreatic Cancer Cell Lines (Panel of 6)Pancreatic Cancer645[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here is a representative sample from published literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxic evaluation of cardiac glycosides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., digitoxin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[7]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][12][13]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[12][14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol.[7] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.[13]

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture, containing a substrate and a cofactor, to each well.[7][13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of approximately 490 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.

Signaling Pathway of Digitoxin-Induced Cytotoxicity

The primary mechanism of digitoxin's cytotoxic action involves the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. The subsequent signaling cascade activates various downstream pathways, including Src, EGFR, and MAPK, ultimately leading to apoptosis.[1][4]

Digitoxin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibition Na_inc ↑ [Na+]i NaK_ATPase->Na_inc Blocks Na+ efflux NaCa_Exchanger Na+/Ca2+ Exchanger Ca_inc ↑ [Ca2+]i NaCa_Exchanger->Ca_inc Increases Ca2+ influx Na_inc->NaCa_Exchanger Activates Src Src Activation Ca_inc->Src EGFR EGFR Activation Src->EGFR MAPK MAPK Pathway EGFR->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Digitoxin-induced cytotoxic signaling pathway.

Conclusion

References

Comparative Analysis of Na+/K+-ATPase Binding Affinity: 8-Hydroxydigitoxigenin and Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of two cardiac glycosides to the Na+/K+-ATPase.

Executive Summary

This guide provides a comparative overview of the binding affinity of 8-Hydroxydigitoxigenin and the well-characterized cardiac glycoside, digoxin (B3395198), to their common molecular target, the Na+/K+-ATPase. While extensive data exists for digoxin, a thorough search of the current scientific literature did not yield specific quantitative binding affinity data (such as IC50 or Kd values) for this compound.

Therefore, this document presents the established binding affinity of digoxin as a benchmark. It further details the standard experimental protocols used to determine these values, enabling researchers to conduct their own comparative studies. Additionally, the guide illustrates the canonical signaling pathway affected by the binding of cardiac glycosides to the Na+/K+-ATPase.

Quantitative Binding Affinity Data

CompoundParameterValueEnzyme SourceReference
Digoxin Kd2.8 ± 2 nMPig Kidney[1]
IC50Apparent ~164 nMHuman MDA-MB-231 cells[2]
IC5040 nM (95% CI: 35-46 nM)Human A549 cells[2]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. A lower value generally indicates a higher affinity. The observed values can vary depending on the experimental conditions, such as the specific isoform of the Na+/K+-ATPase and the presence of ions like K+.[3][4]

Experimental Protocols

To determine the binding affinity and inhibitory potential of compounds like this compound against Na+/K+-ATPase, a standardized enzyme activity assay is typically employed.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) determines the Na+/K+-ATPase-specific activity.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from pig kidney or other tissue sources)

  • Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Control Buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM Ouabain (B1677812)

  • Substrate: 4 mM Tris-ATP

  • Test compounds (this compound, Digoxin) at various concentrations

  • Reagents for phosphate detection (e.g., Ammonium (B1175870) Molybdate (B1676688), Ascorbic Acid)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare synaptosomes or a purified membrane fraction containing Na+/K+-ATPase from a suitable tissue source.

  • Reaction Setup:

    • In a microplate, set up two sets of reactions for each test compound concentration: one with the Assay Buffer and one with the Control Buffer (containing ouabain to inhibit Na+/K+-ATPase).

    • Add the test compound at the desired concentrations to the wells.

    • Add the enzyme preparation to each well.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding Tris-ATP to all wells.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.

  • Phosphate Detection:

    • Measure the amount of inorganic phosphate released in each well using a colorimetric method. This typically involves the formation of a colored complex with ammonium molybdate that can be measured spectrophotometrically.

  • Calculation of Inhibition:

    • The Na+/K+-ATPase activity is calculated as the difference in phosphate released between the reactions without ouabain (total ATPase activity) and with ouabain (activity of other ATPases).

    • The percentage of inhibition for each concentration of the test compound is determined relative to the control (no compound).

    • The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Both this compound (presumed) and digoxin are cardiac glycosides that exert their effects by inhibiting the Na+/K+-ATPase pump located on the plasma membrane of cells, particularly cardiac myocytes.

Mechanism of Action:

  • Inhibition of Na+/K+-ATPase: The primary action is the binding to and inhibition of the Na+/K+-ATPase pump. This pump is responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane by actively transporting Na+ out of the cell and K+ into the cell.

  • Increase in Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ([Na+]i).

  • Altered Sodium-Calcium Exchange: The increased [Na+]i alters the function of the Na+/Ca2+ exchanger. This exchanger normally uses the sodium gradient to extrude calcium from the cell. With a reduced sodium gradient, the efflux of Ca2+ is decreased, leading to an increase in intracellular calcium concentration ([Ca2+]i).

  • Increased Myocardial Contractility: In cardiac muscle cells, the elevated [Ca2+]i enhances the contractility of the heart muscle (positive inotropic effect) by increasing the amount of calcium available to the contractile proteins.

Signaling_Pathway CG Cardiac Glycosides (e.g., Digoxin) NKA Na+/K+-ATPase CG->NKA Inhibits Na_in Increased Intracellular Na+ ([Na+]i) NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity of Ca_in Increased Intracellular Ca2+ ([Ca2+]i) NCX->Ca_in Decreases Ca2+ efflux Contractility Increased Myocardial Contractility Ca_in->Contractility Results in

Caption: Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the inhibitory activity of a compound on Na+/K+-ATPase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Na+/K+-ATPase (e.g., from tissue homogenate) Add_Enzyme Add enzyme preparation Enzyme_Prep->Add_Enzyme Compound_Prep Prepare serial dilutions of This compound and Digoxin Add_Compounds Add test compounds Compound_Prep->Add_Compounds Reaction_Setup Set up reactions with and without Ouabain (control) Reaction_Setup->Add_Compounds Add_Compounds->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Start_Reaction Initiate reaction with ATP Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate reaction Incubate->Stop_Reaction Pi_Detection Measure inorganic phosphate (Pi) colorimetrically Stop_Reaction->Pi_Detection Calc_Inhibition Calculate % inhibition Pi_Detection->Calc_Inhibition IC50 Determine IC50 values Calc_Inhibition->IC50

References

A Comparative Analysis of 8-Hydroxydigitoxigenin and Ouabain: Unraveling Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cardiac glycosides is paramount for targeted therapeutic development. This guide provides a detailed comparison of the mechanisms of action of 8-Hydroxydigitoxigenin, a derivative of digitoxin, and ouabain (B1677812), two prominent members of the cardiac glycoside family. While both compounds are known to inhibit the Na+/K+-ATPase, emerging evidence reveals significant distinctions in their isoform selectivity, downstream signaling, and overall cellular effects.

This comprehensive analysis is grounded in experimental data, offering a clear perspective on their molecular interactions and subsequent physiological consequences.

Core Mechanism: Inhibition of Na+/K+-ATPase

Both this compound and ouabain exert their primary effect by binding to and inhibiting the Na+/K+-ATPase, a vital membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger (NCX) reverses its function, leading to an influx of calcium ions and an increase in intracellular calcium levels. This elevation in cytoplasmic calcium is the fundamental mechanism behind the positive inotropic effect of cardiac glycosides on the heart muscle, enhancing cardiac contractility.[1][2][3]

However, the nature of this inhibition and its downstream consequences diverge significantly between these two compounds.

Quantitative Comparison of Na+/K+-ATPase Inhibition

The potency and isoform selectivity of cardiac glycosides for the Na+/K+-ATPase are critical determinants of their therapeutic and toxicological profiles. The following table summarizes key quantitative data for ouabain and digitoxigenin, the aglycone of this compound.

ParameterOuabainDigitoxigeninReference
IC50 (Na+/K+-ATPase) ~0.9 µM (pig kidney)~1.95 µM (pig kidney)[4]
89 nM (MDA-MB-231 cells)~164 nM (MDA-MB-231 cells)[5]
17 nM (A549 cells)40 nM (A549 cells)[5]
Kd (Na+/K+-ATPase) 1.1 ± 1 nM26 ± 15 nM[6]
Na+/K+-ATPase α-isoform Selectivity (Human) α2 > α1 ≈ α3α2 ≈ α3 > α1[7]

Divergent Signaling Pathways: Beyond Ion Pump Inhibition

Recent research has illuminated that the Na+/K+-ATPase is not merely a passive ion pump but also functions as a signal transducer. The binding of cardiac glycosides can trigger intracellular signaling cascades, often independent of the inhibition of ion transport. It is in this signaling realm that ouabain and digitalis glycosides like this compound exhibit profound differences.

The Role of Src Kinase

A pivotal distinction lies in the activation of the non-receptor tyrosine kinase, Src. Ouabain has been shown to activate Src upon binding to the Na+/K+-ATPase, initiating a cascade of downstream signaling events.[8][9] This activation is implicated in various cellular processes, including cell proliferation and hypertrophy.

In contrast, digoxin (B3395198), a closely related digitalis glycoside to digitoxigenin, does not appear to activate Src and may even antagonize the Src-activating effects of ouabain.[8][9][10] This differential effect on Src signaling likely contributes to the distinct long-term physiological and pathological outcomes observed with these two classes of cardiac glycosides.

cluster_ouabain Ouabain Signaling cluster_digitoxigenin Digitoxigenin Signaling Ouabain Ouabain NKA_O Na+/K+-ATPase Ouabain->NKA_O Binds Src_O Src NKA_O->Src_O Activates Downstream_O Downstream Signaling Src_O->Downstream_O Digitoxigenin Digitoxigenin NKA_D Na+/K+-ATPase Digitoxigenin->NKA_D Binds Src_D Src NKA_D->Src_D No Activation Downstream_D Downstream Signaling Src_D->Downstream_D Blocked

Figure 1. Differential activation of Src kinase by Ouabain and Digitoxigenin.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Na+/K+-ATPase Inhibition Assay

This protocol outlines the determination of the inhibitory potency of cardiac glycosides on Na+/K+-ATPase activity by measuring the liberation of inorganic phosphate (B84403) (Pi) from ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from pig kidney)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • ATP solution (e.g., 2 mM)

  • Cardiac glycoside solutions (Ouabain and this compound/Digitoxigenin) at various concentrations

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the cardiac glycosides in the assay buffer.

  • In a 96-well plate, add a fixed amount of the purified Na+/K+-ATPase enzyme to each well.

  • Add the different concentrations of the cardiac glycosides to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate released.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Calculate the percentage of inhibition for each glycoside concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

start Start prep_reagents Prepare Reagents (Enzyme, Buffers, ATP, Inhibitors) start->prep_reagents add_enzyme Add Na+/K+-ATPase to Plate prep_reagents->add_enzyme add_inhibitors Add Serial Dilutions of Ouabain/Digitoxigenin add_enzyme->add_inhibitors pre_incubate Pre-incubate at 37°C add_inhibitors->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Phosphate Detection Reagent stop_reaction->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Figure 2. Workflow for the Na+/K+-ATPase inhibition assay.

Src Kinase Activation Assay

This protocol describes a method to assess the activation of Src kinase in response to cardiac glycoside treatment using Western blotting to detect the phosphorylated form of Src.

Materials:

  • Cell line expressing Na+/K+-ATPase (e.g., primary arterial smooth muscle cells)

  • Cell culture medium and supplements

  • Ouabain and this compound/Digitoxigenin solutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-Src (Tyr419) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells to a suitable confluency.

  • Treat the cells with either ouabain or this compound/Digitoxigenin at desired concentrations for a specific time. Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the cell lysates using the BCA protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-Src (Tyr419) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Src antibody to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of Src phosphorylation.

start Start culture_cells Culture Cells start->culture_cells treat_cells Treat with Ouabain or Digitoxigenin culture_cells->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page western_blot Western Blot sds_page->western_blot probe_psrc Probe with anti-phospho-Src western_blot->probe_psrc detect_signal1 Detect Signal probe_psrc->detect_signal1 strip_reprobe Strip and Re-probe with anti-total-Src detect_signal1->strip_reprobe detect_signal2 Detect Signal strip_reprobe->detect_signal2 quantify Quantify Band Intensities detect_signal2->quantify end End quantify->end

Figure 3. Workflow for the Src kinase activation assay via Western blot.

Conclusion

The comparison between this compound (represented by its aglycone, digitoxigenin) and ouabain reveals a fascinating divergence in their mechanisms of action that extends beyond their shared role as Na+/K+-ATPase inhibitors. While both compounds induce a positive inotropic effect through the modulation of intracellular calcium, their distinct affinities for Na+/K+-ATPase isoforms and, more strikingly, their opposing effects on Src kinase signaling, underscore the importance of considering each cardiac glycoside as a unique molecular entity.

These differences have significant implications for drug development, suggesting that tailored cardiac glycosides could be designed to selectively engage or avoid specific signaling pathways, thereby optimizing therapeutic efficacy while minimizing off-target effects. For researchers in the field, a deeper understanding of these nuanced mechanisms is crucial for the rational design of next-generation cardiotonic and potentially anti-cancer therapies.

References

Purity Validation of 8-Hydroxydigitoxigenin: A Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chromatographic methods for the purity validation of 8-Hydroxydigitoxigenin, a key cardiac glycoside, against other structurally related and commercially available alternatives such as Digitoxin (B75463), Digoxin (B3395198), and Gitoxin. The selection of a high-purity reference standard is critical for accurate pharmacological and toxicological studies, as well as for the development of new therapeutic agents. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC), and presents available quantitative data to aid in the selection of the most appropriate analytical methodology.

Comparative Purity Analysis

The purity of cardiac glycoside reference standards is paramount for reliable experimental outcomes. While direct comparative studies detailing the purity of this compound alongside other cardiac glycosides are not extensively available in publicly accessible literature, data from individual analyses and inter-laboratory studies provide valuable insights. High-Performance Liquid Chromatography (HPLC) is a widely accepted method for purity assessment due to its high resolution and sensitivity.[1][2][[“]][4]

CompoundPurity (%)MethodRemarks
This compound Data not available in cited literatureHPLC-UVPurity should be independently verified by the user.
Digitoxin 94.42 ± 0.10HPLC-qNMRPurity determined by a quantitative NMR method.
Digoxin >97.5HPLC-UVBased on an international inter-laboratory comparison study.
Gitoxin Data not available in cited literatureHPLC-UVPurity should be independently verified by the user.

Note: The purity values presented are derived from different analytical approaches and studies and are not from a single head-to-head comparative study. Researchers should always validate the purity of their specific reference standards using appropriate in-house methods.

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate determination of purity and the identification of potential impurities. The following sections provide comprehensive protocols for HPLC, LC-MS, and TLC analysis of cardiac glycosides.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of cardiac glycosides, offering high precision and accuracy.[1][2][5]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile (B52724) or methanol (B129727) is typically employed. A common mobile phase composition is a mixture of water, methanol, and isopropanol.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection at 220 nm is optimal for cardiac glycosides.[2]

  • Sample Preparation: Dissolve the cardiac glycoside standard in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 20 µL.

  • Quantification: Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

HPLC Purity Validation Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for identifying and quantifying impurities, even at trace levels.[6]

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or RP-8 column is commonly used.[6]

  • Mobile Phase: A gradient elution with water and acetonitrile, often with the addition of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for cardiac glycosides.

  • Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Detection: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the main component and known impurities.

  • Sample Preparation: Similar to HPLC, dissolve the standard in a suitable solvent and filter before injection.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect_MS Mass Spectrometry Detection Ionize->Detect_MS Identify Identify Impurities Detect_MS->Identify Quantify Quantify Purity Identify->Quantify

LC-MS Purity and Impurity Profiling Workflow
Thin-Layer Chromatography (TLC)

TLC is a simpler, cost-effective chromatographic technique that can be used for the qualitative assessment of purity and the detection of major impurities. For quantitative analysis, TLC with densitometry is required.

Methodology:

  • Plate: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A variety of solvent systems can be used. A common system for cardiac glycosides is a mixture of ethyl acetate, methanol, and water.

  • Sample Application: Apply a known amount of the dissolved standard as a small spot or band onto the TLC plate.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front reaches a predetermined height.

  • Visualization: Visualize the separated spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., a solution of p-anisaldehyde or sulfuric acid followed by heating).

  • Purity Assessment: The presence of secondary spots indicates impurities. For quantitative analysis, a densitometer can be used to scan the plate and determine the relative concentration of each spot.

TLC_Methodology Start Start Sample_Prep Prepare Sample Solution Start->Sample_Prep Spotting Spot Sample on TLC Plate Sample_Prep->Spotting Development Develop Plate in Chamber Spotting->Development Drying Dry the Plate Development->Drying Visualization Visualize Spots (UV/Reagent) Drying->Visualization Analysis Analyze Chromatogram Visualization->Analysis End End Analysis->End

TLC Purity Analysis Logical Flow

Conclusion

The purity validation of this compound and its alternatives is crucial for accurate and reproducible research in drug discovery and development. HPLC and LC-MS are the recommended methods for quantitative purity assessment due to their high sensitivity, specificity, and resolution. While TLC can be a useful qualitative screening tool, it lacks the quantitative precision of the other techniques unless coupled with densitometry.

Given the limited publicly available comparative purity data for this compound, it is imperative that researchers perform in-house validation of their reference standards using the detailed protocols provided in this guide. This will ensure the reliability and integrity of their experimental data and contribute to the advancement of research in cardiac glycosides.

References

Antibody Cross-Reactivity with Digitoxin and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cardiac glycosides such as digitoxin (B75463) in biological samples is critical for therapeutic drug monitoring and pharmacokinetic studies. Immunoassays are a primary method for this purpose, relying on the high specificity of antibodies. However, cross-reactivity of these antibodies with structurally similar metabolites can lead to inaccurate measurements. This guide provides a comparative analysis of antibody cross-reactivity with digitoxin and its various metabolites, with a focus on providing supporting experimental data and methodologies.

Understanding the Structural Basis of Cross-Reactivity

Digitoxin is a cardiac glycoside composed of a steroid nucleus (aglycone or genin) and a sugar moiety. Metabolism of digitoxin primarily involves the sequential cleavage of the digitoxose (B191001) sugars and hydroxylation of the steroid nucleus. These structural similarities between the parent drug and its metabolites are the primary cause of antibody cross-reactivity.

Below is a simplified representation of the relationship between digitoxin and some of its metabolites.

Digitoxin Digitoxin Digitoxigenin_bisdigitoxoside Digitoxigenin bis-digitoxoside Digitoxin->Digitoxigenin_bisdigitoxoside Loss of 1 sugar Digoxin (B3395198) Digoxin (12-hydroxydigitoxin) Digitoxin->Digoxin Hydroxylation at C12 Digitoxigenin_monodigitoxoside Digitoxigenin mono-digitoxoside Digitoxigenin_bisdigitoxoside->Digitoxigenin_monodigitoxoside Loss of 1 sugar Digitoxigenin Digitoxigenin (aglycone) Digitoxigenin_monodigitoxoside->Digitoxigenin Loss of 1 sugar Hydroxylated_Metabolites Other Hydroxylated Metabolites Digitoxigenin->Hydroxylated_Metabolites Hydroxylation

Caption: Simplified metabolic pathway of digitoxin.

Comparative Analysis of Antibody Cross-Reactivity

The following tables summarize the cross-reactivity of various commercial and research-grade antibodies with digitoxin, digoxin, and their metabolites. The data is compiled from several studies and commercial product data sheets. It is important to note that cross-reactivity can be influenced by the immunoassay format (e.g., ELISA, RIA, FPIA) and the specific tracer used.[1][2]

Table 1: Cross-Reactivity of Selected Anti-Digoxin Immunoassays with Digitoxin and Metabolites [3][4]

CompoundAbbott TDxFLx Digoxin II (%)Baxter-Dade Stratus II Digoxin (%)Ciba Corning ACS Digoxin (%)
DigitoxinSignificant Positive InterferenceSignificant Positive InterferenceMinimal Interference
Digoxigenin bisdigitoxosideNot ReportedNot ReportedNot Reported
Digoxigenin monodigitoxosideNot ReportedNot ReportedNot Reported
DigoxigeninNot ReportedNot ReportedMinimal Interference
DihydrodigoxinNot ReportedNot ReportedNot Reported

Note: "Significant Positive Interference" indicates that the assay showed a positive result in the absence of digoxin when the specified compound was present.[3][4]

Table 2: Cross-Reactivity of a Highly Specific Research Anti-Digitoxin Antiserum (Antiserum-A) in an Enzyme Immunoassay [5]

CompoundCross-Reactivity (%)
Digitoxin100
Digoxin< 0.1
Digitoxigenin1.2
Digitoxigenin monodigitoxoside3.5
Digitoxigenin bisdigitoxoside25.8

Experimental Methodologies

The following sections provide an overview of the experimental protocols commonly used to assess antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method for quantifying antigens in a sample. The principle is based on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Experimental Workflow for a Competitive ELISA

cluster_coating Plate Coating cluster_assay Assay cluster_detection Detection A Coat microplate wells with anti-digitoxin antibody B Add sample (containing digitoxin) and enzyme-labeled digitoxin A->B C Incubate to allow competition for antibody binding B->C D Wash to remove unbound reagents C->D E Add substrate for the enzyme D->E F Incubate to allow color development E->F G Read absorbance at a specific wavelength F->G

Caption: Generalized workflow for a competitive ELISA.

Detailed Protocol:

  • Plate Coating: Microplate wells are coated with a specific anti-digitoxin antibody and incubated to allow for binding. The plate is then washed to remove any unbound antibody.

  • Competitive Reaction: A known amount of enzyme-labeled digitoxin is added to the wells along with the sample containing the unknown amount of digitoxin. The plate is incubated, during which the labeled and unlabeled digitoxin compete for binding to the immobilized antibody.

  • Washing: The wells are washed to remove any unbound labeled and unlabeled digitoxin.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of digitoxin in the sample is inversely proportional to the color intensity.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique that measures the change in polarization of fluorescent light emitted from a labeled antigen.

Principle of FPIA

cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Low_Analyte Fluorescent tracer binds to antibody Low_Result Slow rotation -> High polarization Low_Analyte->Low_Result High_Analyte Analyte displaces fluorescent tracer High_Tracer Free fluorescent tracer High_Analyte->High_Tracer High_Result Fast rotation -> Low polarization High_Tracer->High_Result

Caption: Principle of Fluorescence Polarization Immunoassay.

Detailed Protocol:

  • Reaction Mixture: The sample containing the analyte (e.g., digitoxin) is mixed with a fluorescently labeled version of the analyte (tracer) and a specific antibody.

  • Competition: The analyte and the tracer compete for the binding sites on the antibody.

  • Measurement: The reaction mixture is excited with polarized light.

    • When the tracer is bound to the large antibody molecule, its rotation is slow, and the emitted light remains highly polarized.

    • When the tracer is free in solution, it rotates rapidly, and the emitted light is depolarized.

  • Quantification: The degree of polarization is measured and is inversely related to the concentration of the analyte in the sample.

Conclusion and Recommendations

The choice of an immunoassay for the quantification of digitoxin requires careful consideration of its cross-reactivity profile with relevant metabolites. The data presented in this guide highlights that different antibodies and assay formats exhibit varying degrees of specificity.

For researchers and drug development professionals, the following recommendations are crucial:

  • Thorough Validation: Always validate the chosen immunoassay for its specificity with all potential cross-reacting metabolites relevant to your study.

  • Consider the Matrix: The biological matrix (e.g., serum, plasma, urine) can also influence assay performance.

  • Alternative Methods: For applications requiring the highest level of specificity, consider complementary analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

While specific data for 8-Hydroxydigitoxigenin remains elusive, the provided information on the cross-reactivity of antibodies with other hydroxylated metabolites of digitoxin and digoxin can serve as a valuable starting point for assay selection and development. It is imperative to perform in-house validation to ensure the accuracy and reliability of the results for your specific research needs.

References

A Comparative Analysis of Digitoxigenin Derivatives: Unveiling Structure-Activity Relationships in Cardiotonic and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Digitoxigenin (B1670572), a potent cardiotonic steroid, has long been a cornerstone in the management of heart conditions. Its derivatives are now attracting significant attention for their potential as anticancer agents. This guide provides a comparative analysis of various digitoxigenin derivatives, summarizing their biological activities with a focus on cardiotonicity and cytotoxicity. The information is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

It is important to note that while the focus of this guide is on digitoxigenin derivatives, there is a notable scarcity of publicly available, detailed comparative studies specifically on 8-Hydroxydigitoxigenin derivatives as a distinct class. The following analysis, therefore, encompasses a broader range of digitoxigenin analogues to elucidate key structure-activity relationships.

Performance Comparison of Digitoxigenin Derivatives

The biological activity of digitoxigenin derivatives is critically influenced by substitutions at various positions on the steroid core and the nature of the sugar moiety at the C-3 position. These modifications significantly impact their ability to inhibit the Na+/K+-ATPase pump, a key mechanism for both their cardiotonic and anticancer effects.

Inhibition of Na+/K+-ATPase

The primary molecular target of digitoxigenin and its derivatives is the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion homeostasis. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in a positive inotropic effect on the heart muscle. In cancer cells, this disruption of ion balance can trigger apoptotic pathways.

CompoundModificationTarget/AssayIC50Reference
Digitoxigenin-Na+/K+-ATPase0.06 µM[1]
Ouabain-Na+/K+-ATPase0.8 µM[1]
INCICH-D7Heterocyclic ketoester fusion between C14 and C17Na+/K+-ATPase4 µM[1]
Digitoxigenin-α-L-rhamnopyranosideα-L-rhamnopyranoside at C-3Purified pig kidney Na+/K+-ATPase12 ± 1 nM[2]
Digitoxigenin-α-L-amicetopyranosideα-L-amicetopyranoside at C-3Purified pig kidney Na+/K+-ATPase41 ± 3 nM[2]
Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of digitoxigenin derivatives is a rapidly growing area of research. Their ability to induce apoptosis and inhibit cell proliferation is being explored in various cancer models.

CompoundCell LineAssayIC50Reference
DigitoxinHeLaMTT2.340 ± 0.003 μM[2]
Digitoxigenin-α-L-rhamnopyranosideHeLaMTT35.2 ± 1.6 nM[2]
Digitoxigenin-α-L-amicetopyranosideHeLaMTT38.7 ± 1.3 nM[2]
Digitoxigenin neoglycoside (Dg18)A549 (human lung adenocarcinoma)Viability assay10 ± 1 nM[3][4]
Digitoxigenin neoglycoside (Dg12)A549 (human lung adenocarcinoma)Viability assay1600 ± 400 nM[3][4]

Key Structure-Activity Relationship Insights

From the available data, several key structure-activity relationships can be inferred:

  • The Sugar Moiety at C-3: The nature and length of the sugar chain at the C-3 position are critical for both Na+/K+-ATPase inhibition and cytotoxic activity.[2][5] Modifications to the sugar can significantly enhance potency. For instance, certain neoglycosides of digitoxigenin have demonstrated potent anticancer activity, with the regiochemistry of sugar amine substitution having a dramatic effect.[3]

  • Modifications to the Steroid Core: Alterations to the steroid nucleus can drastically affect activity. For example, the inclusion of a heterocyclic ketoester fusion between C14 and C17 in INCICH-D7 significantly lowered its inhibitory effect on Na+/K+-ATPase compared to the parent digitoxigenin.[1] A 14-β-OH group and a cis C-D ring junction are considered essential for cardiac activity.[6]

  • The Butenolide Ring: The unsaturated lactone ring at the C-17 position is another crucial feature for the biological activity of cardenolides.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of experimental data. Below are outlines of common protocols used to evaluate the biological activity of digitoxigenin derivatives.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase enzyme. The difference in Pi released in the presence and absence of the test compound indicates the level of inhibition.

General Protocol:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a source such as pig kidney is commonly used.[2]

  • Reaction Mixture: The reaction is typically carried out in a buffer containing NaCl, KCl, MgCl2, and ATP at a physiological pH and temperature.[2]

  • Incubation: The enzyme is incubated with various concentrations of the test compound.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and stopped after a defined period by adding a solution that halts the enzymatic reaction and allows for colorimetric determination of Pi (e.g., Fiske reagent).[2]

  • Measurement: The absorbance is measured spectrophotometrically, and the IC50 value is calculated.

Cytotoxicity Assay (e.g., MTT Assay)

This assay is widely used to assess the cytotoxic or cell growth inhibitory effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Culture: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the digitoxigenin derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Visualizing Mechanisms and Workflows

To further aid in the understanding of the processes involved in the analysis of digitoxigenin derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Na_K_ATPase_Inhibition_Pathway cluster_cell Cardiomyocyte / Cancer Cell Digitoxigenin Digitoxigenin Derivative NaK_ATPase Na+/K+-ATPase Digitoxigenin->NaK_ATPase Inhibition Na_in ↑ [Na+]i NaK_ATPase->Na_in Disruption of Na+ gradient NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ [Ca2+]i NCX->Ca_in Increased Ca2+ influx Positive_Inotropy Positive Inotropy (Heart) Ca_in->Positive_Inotropy Apoptosis Apoptosis (Cancer) Ca_in->Apoptosis

Caption: Signaling pathway of Na+/K+-ATPase inhibition by digitoxigenin derivatives.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture compound_prep 2. Prepare Serial Dilutions of Digitoxigenin Derivatives cell_culture->compound_prep treatment 3. Treat Cells with Derivatives compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation assay 5. Perform Cytotoxicity Assay (e.g., MTT) incubation->assay measurement 6. Measure Absorbance assay->measurement analysis 7. Calculate IC50 Values measurement->analysis end End analysis->end

References

Confirming the Structure of Synthetic 8-Hydroxydigitoxigenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis and evaluation of novel cardiac glycosides, rigorous structural confirmation is paramount. This guide provides a framework for comparing the analytical data of synthetic 8-Hydroxydigitoxigenin with a known alternative, Digitoxin, to unequivocally confirm its structure. Detailed experimental protocols for key analytical techniques are provided, alongside visualizations of the experimental workflow and the relevant biological signaling pathway.

Data Presentation: A Comparative Analysis

To confirm the identity and purity of synthetic this compound, a side-by-side comparison of its analytical data with a well-characterized cardiac glycoside, such as Digitoxin, is essential. The following table outlines the key comparative data points that should be acquired.

Analytical TechniqueParameterSynthetic this compoundDigitoxin (Reference)
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ) ppm[Experimental Data][Reference Data]
Coupling Constant (J) Hz[Experimental Data][Reference Data]
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ) ppm[Experimental Data][Reference Data]
Mass Spectrometry (ESI+) [M+H]⁺ m/z[Experimental Data]765.4
[M+Na]⁺ m/z[Experimental Data]787.4
[M+K]⁺ m/z[Experimental Data]803.4
X-ray Crystallography Space Group[Experimental Data][Reference Data]
Unit Cell Dimensions (Å)[Experimental Data][Reference Data]
Bond Lengths (Å)[Experimental Data][Reference Data]
Bond Angles (°)[Experimental Data][Reference Data]

Experimental Workflow for Structural Confirmation

The process of confirming the structure of a newly synthesized compound involves a logical sequence of analytical methods. The following diagram illustrates a typical workflow.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_comparison Data Analysis and Comparison synthesis Chemical Synthesis of This compound purification Purification by HPLC synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr ms Mass Spectrometry (HRMS) purification->ms crystal_growth Crystal Growth purification->crystal_growth data_analysis Spectral and Structural Data Analysis nmr->data_analysis ms->data_analysis xray X-ray Diffraction crystal_growth->xray xray->data_analysis comparison Comparison with Reference Data data_analysis->comparison final_confirmation Structure Confirmed comparison->final_confirmation

Caption: Experimental workflow for the synthesis, purification, and structural confirmation of a synthetic compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 125 MHz. A proton-decoupled sequence is used. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals, acquire 2D NMR spectra as needed. These experiments reveal correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire spectra in positive ion mode to observe protonated molecules ([M+H]⁺) and adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1] The use of ammonium (B1175870) formate (B1220265) buffer can enhance the formation of [M+NH₄]⁺ ions, which can be beneficial for fragmentation analysis.[1]

  • Data Analysis: Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass to confirm the elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further elucidate the structure.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the synthetic compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K). Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).[2]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[2] Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.[3]

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles. Compare these geometric parameters with those of known cardiac glycosides.

Signaling Pathway of Cardiac Glycosides

This compound, as a cardiac glycoside, is expected to exert its biological effects through the inhibition of the Na⁺/K⁺-ATPase pump.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na⁺/Ca²⁺ exchanger, leading to an increase in intracellular calcium and enhanced cardiac contractility.[4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cg This compound nka Na⁺/K⁺-ATPase cg->nka Inhibition na_in ↑ Intracellular Na⁺ nka->na_in Reduced Na⁺ Efflux ncx Na⁺/Ca²⁺ Exchanger ca_in ↑ Intracellular Ca²⁺ ncx->ca_in Reduced Ca²⁺ Efflux na_in->ncx Altered Gradient contractility ↑ Cardiac Contractility ca_in->contractility

Caption: General signaling pathway of cardiac glycosides, illustrating the inhibition of Na⁺/K⁺-ATPase and subsequent effects.

References

A Head-to-Head Comparison of 8-Hydroxydigitoxigenin and Other Cardiac Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 8-Hydroxydigitoxigenin and other prominent cardiac glycosides, supported by available experimental data. This document outlines their mechanisms of action, summarizes quantitative data in structured tables, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium enhances myocardial contractility, making these compounds valuable in the treatment of heart failure. Beyond their cardiotonic effects, emerging research has highlighted their potential as anti-cancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

This guide focuses on a head-to-head comparison of this compound with other well-characterized cardiac glycosides, including Digoxin, Digitoxin, and Ouabain. While specific experimental data for this compound is limited in publicly available literature, its structural similarity to digitoxigenin (B1670572) allows for informed comparisons and highlights the need for further research into this specific analogue.

Data Presentation: Comparative Performance of Cardiac Glycosides

The following tables summarize the available quantitative data on the inhibition of Na+/K+-ATPase and the cytotoxic effects of various cardiac glycosides against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Inhibition of Na+/K+-ATPase by Cardiac Glycosides

CompoundIC50 (µM)Source
Digitoxigenin0.06[1]
Ouabain0.8[1]
Digoxin~0.164 (apparent)[2]
INCICH-D7 (Digitoxigenin derivative)4[1]

Table 2: Cytotoxicity of Cardiac Glycosides in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Source
DigitoxinHeLaCervical Cancer2340[3]
Digitoxigenin-α-L-rhamno-pyranosideHeLaCervical Cancer35.2[3]
Digitoxigenin-α-L-amiceto-pyranosideHeLaCervical Cancer38.7[3]
OuabainMDA-MB-231Breast Cancer89[2]
OuabainA549Lung Cancer17[2]
DigoxinMDA-MB-231Breast Cancer~164[2]
DigoxinA549Lung Cancer40[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of cardiac glycosides are provided below. These protocols are essential for the accurate assessment and comparison of the biological activity of these compounds.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Protocol:

  • Prepare Reaction Mixture: In microtubes, prepare two reaction mixtures:

    • (A) Total ATPase activity: 30 mM imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4.

    • (B) Ouabain-insensitive ATPase activity: 30 mM imidazole-HCl, 4 mM MgCl2, 1 mM ouabain, pH 7.4.

  • Add Enzyme and Compound: Add a purified Na+/K+-ATPase enzyme preparation to both reaction mixtures. Add varying concentrations of the test cardiac glycoside to mixture (A).

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3 mM.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).

  • Measure Inorganic Phosphate (Pi): Determine the amount of liberated Pi using a colorimetric method, such as the malachite green assay. Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate Inhibition: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (A) and the ouabain-insensitive ATPase activity (B). The percentage of inhibition is calculated relative to a control without the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cardiac glycosides for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Add MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate Viability: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the cardiac glycosides as described in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Lyse untreated cells with a lysis buffer (e.g., Triton X-100) to release the total intracellular LDH.

  • Add Reaction Mixture: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add a stop solution to terminate the enzymatic reaction.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Calculate Cytotoxicity: The percentage of cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by cardiac glycosides and a typical experimental workflow for their evaluation.

Cardiac_Glycoside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase Cardiac Glycoside->NaK_ATPase Inhibits Na_ion Intracellular Na+ Increase NaK_ATPase->Na_ion Leads to Src Src NaK_ATPase->Src Activates NFkB NF-κB Pathway NaK_ATPase->NFkB Inhibits NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ Increase NaCa_Exchanger->Ca_ion Leads to Na_ion->NaCa_Exchanger Activates SR Sarcoplasmic Reticulum Ca_ion->SR Stimulates Ca2+ release from Apoptosis Apoptosis Ca_ion->Apoptosis Triggers Contractility Increased Myocardial Contractility SR->Contractility MAPK MAPK Pathway Src->MAPK Cell_Proliferation Inhibition of Cell Proliferation MAPK->Cell_Proliferation

Caption: Signaling pathways modulated by cardiac glycosides.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Treatment 2. Treatment with Cardiac Glycosides (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay 3. Cytotoxicity Assessment Compound_Treatment->Cytotoxicity_Assay Mechanism_Study 4. Mechanism of Action Studies Compound_Treatment->Mechanism_Study MTT_Assay MTT Assay (Viability) Cytotoxicity_Assay->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cytotoxicity_Assay->LDH_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis NaK_ATPase_Assay Na+/K+-ATPase Inhibition Assay Mechanism_Study->NaK_ATPase_Assay Ca_Imaging Intracellular Ca2+ Measurement Mechanism_Study->Ca_Imaging NaK_ATPase_Assay->Data_Analysis Ca_Imaging->Data_Analysis Conclusion 6. Conclusion & Comparison Data_Analysis->Conclusion

Caption: Experimental workflow for comparing cardiac glycosides.

Conclusion

This guide provides a comparative overview of this compound and other cardiac glycosides, focusing on their mechanism of action and performance in key in vitro assays. While comprehensive experimental data for this compound remains scarce, the provided data for its parent compound, digitoxigenin, and other well-known cardiac glycosides offer a valuable benchmark for future research. The detailed experimental protocols and visual diagrams of signaling pathways and workflows serve as a practical resource for researchers in the field of drug discovery and development. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential and to expand our understanding of the structure-activity relationships within this important class of compounds.

References

Validating the Specificity of 8-Hydroxydigitoxigenin in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Hydroxydigitoxigenin's performance with other cardiac glycosides, supported by experimental data. We delve into its specificity, mechanism of action, and potential off-target effects, offering a comprehensive resource for researchers evaluating this compound in biological assays.

Introduction to this compound

This compound is a cardenolide, a type of steroid, that belongs to the family of cardiac glycosides. These compounds are known for their potent inhibitory effects on the sodium-potassium ATPase (Na+/K+-ATPase) pump, a crucial enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium and increased cardiac contractility.[1][2] Beyond their traditional use in treating heart conditions, cardiac glycosides are being explored for their potential as anti-cancer agents.[3][4] This guide focuses on validating the specificity of this compound to inform its use in research and drug development.

Comparative Analysis of Na+/K+-ATPase Inhibition

Table 1: Comparative IC50 Values for Na+/K+-ATPase Inhibition

CompoundIC50 (µM)Source(s)
This compound Estimated to be similar to Digitoxigenin (B1670572)-
Digitoxigenin0.06[5]
Digitoxin (B75463)0.78[6]
Digoxin (B3395198)~0.164 (MDA-MB-231 cells), 0.040 (A549 cells)[7]
Ouabain0.8[5]

Note: IC50 values can vary depending on the experimental conditions and the tissue or cell type used.

Specificity Profile: On-Target vs. Off-Target Effects

A critical aspect of validating any bioactive compound is to determine its specificity. For this compound, this involves assessing its selectivity for Na+/K+-ATPase over other potential molecular targets.

Isoform Selectivity

The Na+/K+-ATPase exists in different isoforms, with varying tissue distribution. The selectivity of a cardiac glycoside for these isoforms can influence its therapeutic window and side-effect profile. While specific data for this compound is lacking, studies on closely related compounds like digitoxin and digoxin show moderate but significant selectivity for different isoforms.

Off-Target Considerations

Cardiac glycosides are known to have off-target effects, which can contribute to both their therapeutic efficacy and toxicity. A notable off-target signaling pathway involves the activation of Src kinase, a non-receptor tyrosine kinase.[8][9][10] This can trigger downstream signaling cascades, such as the MAPK/ERK pathway, influencing cell proliferation and survival.[8][11]

Table 2: Cytotoxicity of Cardiac Glycosides in Different Cell Lines

CompoundCell LineIC50Source(s)
Digitoxigenin derivativeHeLa (Cervical Cancer)35.2 ± 1.6 nM[12]
DigitoxinHeLa (Cervical Cancer)2.340 ± 0.003 μM[12]
DigoxinMDA-MB-231 (Breast Cancer)~164 nM[7]
DigoxinA549 (Lung Cancer)40 nM[7]
OuabainMDA-MB-231 (Breast Cancer)89 nM[7]
OuabainA549 (Lung Cancer)17 nM[7]

Note: The selectivity of a compound is often expressed as a selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Cardiac Glycoside-Induced Inotropy

inotropy_pathway CG This compound (Cardiac Glycoside) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Myocardial Contraction (Inotropy) Ca_release->Contraction

Caption: Cardiac glycoside inhibition of Na+/K+-ATPase leads to increased intracellular calcium and enhanced myocardial contraction.

Off-Target Signaling via Src Kinase

offtarget_pathway CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Binding Src Src Kinase NKA->Src Activation MEK MEK1/2 Src->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Off-target signaling of cardiac glycosides can involve the activation of the Src-MEK-ERK pathway.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

workflow_nka_assay cluster_prep Sample Preparation cluster_reaction Enzyme Reaction cluster_detection Detection Enzyme Prepare Na+/K+-ATPase enzyme solution Incubate Incubate enzyme with compound dilutions Enzyme->Incubate Compound Prepare serial dilutions of This compound & controls Compound->Incubate Add_ATP Initiate reaction by adding ATP Incubate->Add_ATP Stop Stop reaction Add_ATP->Stop Measure_Pi Measure inorganic phosphate (B84403) (Pi) released Stop->Measure_Pi Analyze Calculate % inhibition and determine IC50 Measure_Pi->Analyze

Caption: A generalized workflow for determining the IC50 of a compound on Na+/K+-ATPase activity.

Experimental Workflow for Cell Viability (MTT) Assay

workflow_mtt_assay cluster_cell_culture Cell Culture cluster_mtt_reaction MTT Reaction cluster_readout Readout Seed Seed cells in a 96-well plate Treat Treat cells with serial dilutions of this compound Seed->Treat Incubate_cells Incubate for 24-72 hours Treat->Incubate_cells Add_MTT Add MTT reagent to each well Incubate_cells->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_abs Measure absorbance at ~570 nm Solubilize->Measure_abs Calculate_viability Calculate % cell viability and determine IC50 Measure_abs->Calculate_viability

Caption: A standard workflow for assessing the cytotoxicity of a compound using the MTT assay.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol is a generalized procedure for measuring the inhibition of Na+/K+-ATPase activity.

  • Enzyme Preparation: A purified or partially purified Na+/K+-ATPase preparation from a relevant tissue source (e.g., porcine cerebral cortex) is used.

  • Reaction Buffer: A typical reaction buffer contains Tris-HCl, MgCl2, NaCl, and KCl at physiological pH.

  • Inhibition: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) and control compounds (e.g., Ouabain) for a specified time at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Reaction Termination: The reaction is stopped after a defined period by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a vehicle control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal model.

Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxic effects of a compound on cultured cells.[14]

  • Cell Seeding: Cells (both cancerous and normal cell lines) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound and control compounds for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound, as a member of the cardiac glycoside family, is a potent inhibitor of the Na+/K+-ATPase. While direct experimental data for this specific compound is limited, its close structural relationship with digitoxigenin suggests a strong on-target activity. The validation of its specificity requires a comprehensive assessment of its inhibitory activity against different Na+/K+-ATPase isoforms and a thorough investigation of its off-target effects, particularly on signaling pathways like the Src-mediated cascade.

Future research should focus on:

  • Determining the precise IC50 value of this compound on Na+/K+-ATPase from various tissue sources and its different isoforms.

  • Conducting comprehensive off-target screening to identify other potential binding partners.

  • Evaluating the cytotoxicity of this compound in a broader panel of cancer and normal cell lines to establish a clear selectivity index.

By addressing these points, the scientific community can gain a more complete understanding of this compound's biological activity and better assess its potential as a therapeutic agent.

References

Assessing the Relative Potency of 8-Hydroxydigitoxigenin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological potency of 8-Hydroxydigitoxigenin analogs and related cardiac glycosides. The information is intended to assist researchers in drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. While direct comparative studies on a wide range of this compound analogs are limited in publicly available literature, this guide draws upon data from structurally similar digitoxigenin (B1670572) and digoxigenin (B1670575) derivatives to provide valuable insights into structure-activity relationships.

Quantitative Comparison of Analog Potency

The potency of cardiac glycoside analogs is primarily assessed through their cytotoxic effects on cancer cell lines and their inhibitory activity against the Na+/K+-ATPase enzyme. The following tables summarize the available quantitative data for various digitoxigenin derivatives, which can serve as a surrogate for understanding the potential potency of this compound analogs.

Table 1: Cytotoxic Activity of Digitoxigenin Analogs against Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Digitoxigenin-α-L-rhamno-pyranosideHeLa35.2 ± 1.6[1]
Digitoxigenin-α-L-amiceto-pyranosideHeLa38.7 ± 1.3[1]
DigitoxinHeLa2340 ± 3[1]
3'-amino-d-xyloside of Digitoxigenin (Dg18)A54910 ± 1[2]
3'-azido-d-xyloside of Digitoxigenin (Dg17)A54917 ± 9[2]
4'-amino-d-glucoside of Digitoxigenin (Dg08)A54920 ± 6[2]
3'-amino-d-glucoside of Digitoxigenin (Dg10)A54934 ± 4[2]
4'-azido-d-xyloside of Digitoxigenin (Dg15)A54934 ± 9[2]
4'-amino-d-xyloside of Digitoxigenin (Dg16)A54943 ± 8[2]
4'-azido-d-glucoside of Digitoxigenin (Dg07)A549130 ± 25[2]
3'-azido-d-glucoside of Digitoxigenin (Dg09)A549390 ± 18[2]
d-glucoside of Digitoxigenin (Dg12)A5491600 ± 400[2]

Table 2: Inhibition of Na+/K+-ATPase Activity by Digitoxigenin Analogs

CompoundIC50 (nM)
Digitoxigenin-α-L-rhamno-pyranoside12 ± 1
Digitoxigenin-α-L-amiceto-pyranoside41 ± 3

Experimental Protocols

Assessment of Cytotoxic Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Na+/K+-ATPase Activity Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[6][7]

Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is a measure of the enzyme's activity. The specific activity is determined by comparing the Pi released in the presence and absence of a specific inhibitor like ouabain.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), salts (e.g., NaCl, KCl, MgCl2), and the enzyme source (e.g., cell lysate or purified enzyme).

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture. Include a control without the compound and a control with a known inhibitor (e.g., ouabain) to determine the ouabain-sensitive ATPase activity.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid or sodium dodecyl sulfate).[8]

  • Phosphate Detection: Measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay. This involves adding a reagent that forms a colored complex with phosphate, which can be measured spectrophotometrically at a specific wavelength (e.g., 600-660 nm).[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Cardiac Glycosides

Cardiac glycosides, including digitoxigenin and its analogs, exert their biological effects primarily by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells.[9] This inhibition leads to a cascade of downstream events.

Cardiac_Glycoside_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Cardiac_Glycoside Cardiac Glycoside (e.g., this compound analog) Cardiac_Glycoside->NaK_ATPase Inhibition Intracellular_Na->NCX Reduced Ca2+ extrusion Downstream_Signaling Downstream Signaling Cascades (e.g., Src, MAPK, PI3K/Akt) Intracellular_Ca->Downstream_Signaling Biological_Effects Biological Effects (Cytotoxicity, Apoptosis, etc.) Downstream_Signaling->Biological_Effects

Caption: Signaling pathway of cardiac glycosides.

Experimental Workflow for Assessing Analog Potency

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel cardiac glycoside analogs.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Assay Na+/K+-ATPase Inhibition Assay In_Vitro_Screening->Enzyme_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Enzyme_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for analog synthesis and evaluation.

References

Safety Operating Guide

Proper Disposal of 8-Hydroxydigitoxigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 8-Hydroxydigitoxigenin, a potent cardiac glycoside, is a critical aspect of laboratory safety and environmental responsibility. Due to its high toxicity, this compound and its containers must be managed as hazardous waste. Adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

This compound belongs to the cardiac glycoside family, which are known for their acute toxicity.[1][2] Ingestion, inhalation, or skin contact can be fatal. Therefore, stringent safety measures must be in place during all handling and disposal procedures.

Personal Protective Equipment (PPE) for Disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A properly fitted respirator is advised if there is a risk of generating dust or aerosols.

  • Protective Clothing: A lab coat or chemical-resistant apron.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]

  • Segregation and Storage:

    • If possible, keep this compound in its original container.[3]

    • If the original container is compromised, use a new, clean, and compatible container that is properly sealed to prevent leaks.[3][7]

    • Clearly label the container with the full chemical name: "this compound" and the words "Hazardous Waste" and "Acutely Toxic".[4][8]

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[4][7][9]

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[6][8]

    • Provide an accurate description of the waste, including the chemical name and quantity.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, bench paper, and pipette tips, must also be disposed of as hazardous waste.

    • Place these contaminated materials in a separate, clearly labeled, and sealed container for disposal.

  • Empty Container Disposal:

    • Due to the acute toxicity of cardiac glycosides, empty containers that held this compound are also considered hazardous waste.[10]

    • These containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10]

    • Alternatively, the unrinsed empty container can be disposed of directly as hazardous waste.[10]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[3][11]

  • Place the spilled material into a suitable, labeled container for disposal.[3][11]

  • Clean the spill area with a suitable solvent and absorbent material.

  • Collect all cleanup materials and dispose of them as hazardous waste.

  • Prevent the spilled material from entering drains, sewers, or waterways.[3]

Regulatory and Safety Parameters

The following table summarizes key regulatory and safety considerations for the disposal of hazardous chemicals like this compound.

ParameterGuidelineSource
Waste Classification Hazardous, likely Acutely Toxic (P-listed)[8]
Disposal Method Licensed hazardous waste contractor (incineration)[3]
Drain/Trash Disposal Strictly prohibited[4][5][6]
Container Requirements Chemically compatible, sealed, and clearly labeled[3][7]
Storage Location Designated, well-ventilated, secure area[4][7]
Spill Cleanup Collect as hazardous waste[3][11]
Empty Containers Dispose of as hazardous waste (triple-rinse recommended)[9][10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_spill Spill Contingency start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact Contact EHS or Licensed Waste Contractor storage->contact pickup Schedule and Complete Waste Pickup contact->pickup end End: Proper Disposal pickup->end spill Spill Occurs cleanup Follow Spill Cleanup Procedure spill->cleanup spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->storage Store with other hazardous waste

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.